5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-6(10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXSNQPOWQLACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673958 | |
| Record name | 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-98-3 | |
| Record name | 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Architecture and Synthetic Utility of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride
Executive Summary: The Pharmacophore Logic
In modern medicinal chemistry, the search for novel bioisosteres that improve metabolic stability while maintaining specific vector orientations is paramount. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride represents a high-value "privileged scaffold."
It combines two critical structural motifs:
-
The 1,2,4-Oxadiazole Core: A proven bioisostere for esters and amides, offering improved hydrolytic stability and a unique dipole moment that influences solubility and target binding.
-
The Azetidine Ring: A four-membered, nitrogen-containing ring that acts as a conformationally restricted spacer. Unlike flexible alkyl chains or planar aromatic rings, the azetidine moiety projects substituents at precise angles (
geometry), often critical for fitting into tight GPCR binding pockets (e.g., S1P receptors).
This guide dissects the structural properties, synthetic routes, and handling protocols for this scaffold, designed to accelerate its integration into your lead optimization programs.
Molecular Architecture & Physicochemical Profile
Understanding the physical properties is the first step in successful application. The hydrochloride salt form significantly alters the solubility profile compared to the free base, making it suitable for aqueous reaction media and biological assays.
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| IUPAC Name | This compound | Unambiguous identification.[1][2][3] |
| Molecular Formula | Stoichiometry for reagent calculations. | |
| Molecular Weight | 175.62 g/mol | Fragment-like size, ideal for FBDD. |
| TPSA | ~51 Ų | Good membrane permeability predictor. |
| CLogP | ~ -0.5 (Free Base) | Highly polar; low lipophilicity aids aqueous solubility. |
| H-Bond Donors | 1 (NH of azetidine) | Critical for salt bridge formation in active sites. |
| H-Bond Acceptors | 3 (N, O of oxadiazole) | Interaction points for hydration or receptor binding. |
Structural Insight: The Vector Analysis
The 3,5-disubstituted 1,2,4-oxadiazole ring is not symmetrical. The bond angles create a "bent" geometry. When the azetidine is attached at the C5 position, it projects the secondary amine away from the methyl group (at C3) in a specific vector that mimics the geometry of trans-amide bonds but without the liability of enzymatic cleavage.
Synthetic Methodology
The synthesis of this core requires precision. The formation of the 1,2,4-oxadiazole ring is thermodynamically driven but kinetically sensitive. The following protocol outlines the "Amidoxime Route," which is the industry standard for scalability and regioselectivity.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic logic for the construction of the 1,2,4-oxadiazole core from nitrile and carboxylic acid precursors.
Detailed Experimental Protocol
Step 1: Preparation of the Amidoxime (The "Head")
-
Reagents: Acetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (1.2 eq).
-
Procedure: Suspend hydroxylamine HCl and base in ethanol/water (2:1). Add acetonitrile dropwise. Reflux at 80°C for 4-6 hours.
-
Checkpoint: Monitor by TLC. The nitrile peak (IR ~2250 cm⁻¹) should disappear.
-
Workup: Concentrate in vacuo. Extract with ethyl acetate.[4] The product, N-hydroxyacetimidamide, is often a hygroscopic solid.
Step 2: Coupling and Cyclization (The "Body") Critical Note: This is a two-stage one-pot reaction. The intermediate O-acyl amidoxime is often thermally unstable.
-
Activation: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) at 0°C. Stir for 1 hour until gas evolution (
) ceases. -
Coupling: Add N-hydroxyacetimidamide (1.1 eq) to the activated acid. Stir at Room Temperature (RT) for 2 hours.
-
Cyclization (The "Crunch"): Heat the reaction mixture to 100-110°C for 4-12 hours.
-
Scientist's Tip: Monitor this strictly. If the temperature is too low, you get the uncyclized intermediate. If too high (>120°C), the Boc group may thermally degrade prematurely.
-
-
Purification: Dilute with water, extract with EtOAc. Wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection (The "Tail")
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the Boc-protected intermediate in minimal dioxane or DCM. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Warm to RT.
-
Isolation: The product often precipitates as the HCl salt. Filter and wash with diethyl ether to remove Boc byproducts (tert-butyl chloride/isobutylene).
-
Result: White to off-white hygroscopic solid.
Structural Characterization (QA/QC)
To validate the structure, you must confirm the integrity of both rings and the salt stoichiometry.
Table 2: Expected NMR Signatures (DMSO-d6)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Azetidine NH₂⁺ | 9.0 - 9.5 | Broad Singlet | 2H | Ammonium protons (exchangeable with |
| Oxadiazole-CH₃ | 2.35 - 2.45 | Singlet | 3H | Characteristic methyl on the electron-deficient ring. |
| Azetidine CH (C3) | 4.10 - 4.30 | Multiplet | 1H | The methine proton at the attachment point. |
| Azetidine CH₂ (C2/4) | 3.90 - 4.10 | Multiplet | 2H | Protons cis to the oxadiazole. |
| Azetidine CH₂ (C2/4) | 4.30 - 4.50 | Multiplet | 2H | Protons trans to the oxadiazole (deshielded). |
Mass Spectrometry (ESI+):
-
[M+H]⁺: 140.08 (Free base mass + 1).
-
Note: You will not see the HCl mass in the positive ion mode, only the protonated parent.
Strategic Application in Drug Design
This molecule is not just a reagent; it is a GPCR-privileged scaffold .
S1P Receptor Homology
The 5-(azetidin-3-yl)-1,2,4-oxadiazole motif mimics the structural core of Ozanimod and Etrasimod (S1P receptor modulators).
-
Mechanism: The oxadiazole acts as a planar linker that fits into the hydrophobic cleft of the S1P receptor, while the azetidine amine interacts with conserved acidic residues (e.g., Glutamic acid) in the binding pocket.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (MW < 200) and high polarity, this molecule is an ideal "fragment" for screening.
-
Growth Vectors: The secondary amine of the azetidine is the primary "growth vector." It can be readily derivatized (acylation, reductive amination, sulfonylation) to extend into adjacent sub-pockets without disrupting the binding mode of the oxadiazole core.
Figure 2: Strategic utility of the scaffold in drug discovery pipelines.
Handling & Stability Protocols
Safety Warning: As a secondary amine hydrochloride, this compound is stable but potentially irritant.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C. Exposure to ambient moisture will lead to "gumming," making weighing difficult.
-
Free-Basing: If the free base is required, neutralize with saturated
and extract immediately into DCM. Do not store the free base for long periods, as the strained azetidine ring is more susceptible to nucleophilic attack or polymerization in its free amine form compared to the salt. -
Solvent Compatibility: Soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Toluene).
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.
-
Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity." Current Medicinal Chemistry, 2015.
-
PubChem Compound Summary. "this compound."[2][5] National Center for Biotechnology Information.
-
Scott, F. L., et al. "The Chemistry of 1,2,4-Oxadiazoles." Chemical Reviews, 2004. (Standard reference for Amidoxime route).
Sources
- 1. CAS#:1426290-77-8 | 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride | Chemsrc [chemsrc.com]
- 2. 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | C6H9N3O | CID 46737147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Targets of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride
The following technical guide details the pharmacological potential and experimental application of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride . This document is structured for medicinal chemists and pharmacologists utilizing this scaffold as a privileged building block in drug discovery.
Executive Summary: The Pharmacophore Profile
This compound (CAS: 1185303-98-3) is not a standalone marketed drug but a high-value medicinal chemistry building block .[1] It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors by mimicking specific bioactive conformations.
Its utility stems from two synergistic structural motifs:
-
The Azetidine Ring: A conformationally restricted amine that frequently acts as a bioisostere for pyrrolidine or a mimic of the quaternary ammonium group in acetylcholine. This makes it a potent "warhead" for cation-sensing receptors.
-
The 1,2,4-Oxadiazole Core: A metabolically stable bioisostere for amides and esters. It serves as a rigid linker that positions the azetidine nitrogen in a precise vector relative to other substituents.
Primary Predicted Targets:
-
Nicotinic Acetylcholine Receptors (nAChRs): High probability (
, subtypes).[2] -
Sphingosine-1-Phosphate Receptors (S1P1): Moderate probability (as a polar headgroup mimic).
-
Metabotropic Glutamate Receptors (mGluRs): Low-to-Moderate probability (as a glutamate analog).
Primary Target Class: Nicotinic Acetylcholine Receptors (nAChRs)[2][3][4]
The most authoritative biological application for azetidine-containing heterocycles is the modulation of neuronal nAChRs . The azetidine nitrogen, when protonated at physiological pH, mimics the positively charged nitrogen of acetylcholine (ACh), engaging in critical cation-
Mechanism of Action[1][5]
-
Orthosteric Binding: The azetidine moiety binds to the ACh binding pocket formed by the
-subunit interfaces. -
Subtype Selectivity: The 3-methyl-1,2,4-oxadiazole tail provides a specific steric profile that may enhance selectivity for
(associated with cognition and pain) or (associated with inflammation and schizophrenia) subtypes over the neuromuscular subtype. -
Analogs in Literature: This scaffold is structurally homologous to A-85380 , a potent nAChR agonist where a pyridine ring replaces the oxadiazole. The oxadiazole substitution is a strategy to alter solubility and metabolic clearance (HLM stability).
Signaling Pathway: Cholinergic Modulation
Activation of presynaptic nAChRs by azetidine-based ligands facilitates neurotransmitter release (Dopamine, GABA, Glutamate).
Figure 1: Mechanism of presynaptic nAChR activation by azetidine-based ligands leading to neurotransmitter modulation.
Secondary Target Class: Sphingosine-1-Phosphate (S1P) Receptors
The 1,2,4-oxadiazole ring is a hallmark of S1P receptor modulators (e.g., Ozanimod ). In this context, the azetidine moiety serves as a constrained polar head group.
-
Therapeutic Context: Multiple Sclerosis (MS), Ulcerative Colitis.[1]
-
Structural Logic: The azetidine-oxadiazole fragment mimics the zwitterionic head of sphingosine. Drug developers derivatize the oxadiazole's C3-position with lipophilic biphenyl or aryl-phenyl groups to create a full S1P1 agonist.
Experimental Protocols for Validation
To validate this building block against the proposed targets, the following self-validating experimental workflows are recommended.
Protocol A: Chemical Derivatization (Library Synthesis)
Objective: Convert the building block into a testable ligand library.
-
Reagents: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl (Start), Aryl halides, Pd(OAc)2, XPhos, Cs2CO3.
-
Step 1 (N-Arylation): Perform Buchwald-Hartwig amination on the azetidine nitrogen to introduce hydrophobic domains required for high-affinity binding.
-
Note: The secondary amine of the azetidine is the reactive handle.
-
-
Step 2 (Purification): Flash chromatography (DCM/MeOH gradient).
-
QC: Verify structure via 1H-NMR and LC-MS.
Protocol B: Radioligand Binding Assay (nAChR)
Objective: Determine binding affinity (
| Component | Specification |
| Cell Line | HEK293 stably expressing human |
| Radioligand | [³H]-Epibatidine (0.5 nM) |
| Non-specific Binder | Nicotine (300 µM) |
| Incubation | 2 hours at 4°C (to minimize receptor desensitization) |
| Readout | Liquid Scintillation Counting (CPM) |
Procedure:
-
Prepare membrane homogenates from HEK293-
cells. -
Incubate membranes with [³H]-Epibatidine and varying concentrations of the azetidine derivative (
M to M). -
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Calculate
and convert to using the Cheng-Prusoff equation.
Protocol C: Functional Calcium Flux Assay
Objective: Distinguish between agonist, antagonist, and PAM activity.
-
Dye Loading: Load cells with Fluo-4 AM calcium indicator.
-
Baseline: Measure fluorescence for 30 seconds.
-
Injection: Inject compound.
-
Agonist Mode: Watch for immediate fluorescence increase.
-
Antagonist Mode: Pre-incubate compound, then inject Acetylcholine (
). Watch for signal suppression.
-
-
Analysis: Plot RFU (Relative Fluorescence Units) vs. Time.
Comparative Data: Structural Analogs
The following table highlights the biological activity of structural analogs, providing a baseline for expected potency of derivatives made from this scaffold.
| Compound Class | Structural Motif | Primary Target | Typical | Clinical Relevance |
| A-85380 Derivatives | 3-(Azetidin-2-yl)pyridine | 0.05 nM ( | Analgesia, Cognition (Phase II) | |
| S1P Modulators | 1,2,4-Oxadiazole-Azetidine | S1P1 Receptor | < 10 nM ( | Autoimmune diseases |
| ABT-594 | Azetidine-Chloropyridine | 0.03 nM ( | Potent analgesic (Discontinued) |
References
-
Vertex Pharmaceuticals. (2010). Substituted Azetidines as Nicotinic Acetylcholine Receptor Ligands.[3] Patent WO2010051501.
-
Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2] Journal of Medicinal Chemistry, 40(26), 4169–4194.
-
Sigma-Aldrich. (2024). Product Specification: this compound.[][5]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][6][7][8][9] Journal of Medicinal Chemistry, 55(5), 1817–1830.
-
Kozikowski, A. P., et al. (2007). Synthesis and pharmacology of 3-(azetidin-2-yl)pyridine analogues. ChemMedChem, 2(8), 1168-1181.
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- 3. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride [cymitquimica.com]
- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride [smolecule.com]
- 9. eurekaselect.com [eurekaselect.com]
Technical Safety Guide: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride
The following technical guide details the safety, handling, and stability protocols for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride . This document is structured for researchers and drug discovery professionals, prioritizing mechanism-based safety controls over generic advice.
Physicochemical & Hazardous Profile
Compound Identity
-
CAS Number: 1185303-98-3 (Hydrochloride salt)[1]
-
Formula:
-
Molecular Weight: 175.62 g/mol [2]
-
Physical State: White to off-white hygroscopic solid
-
Solubility: Highly soluble in water, DMSO, and Methanol.
Hazard Identification (GHS Classification)
Based on structural analogues (azetidine derivatives) and vendor safety data, this compound presents a dual-threat profile: acute toxicity and chemical instability if mishandled.
| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed | High bioavailability of the azetidine motif allows rapid CNS or metabolic interference. |
| Skin Irritation | 2 | H315 | Causes skin irritation | Acidic nature of the HCl salt combined with the lipophilic oxadiazole ring facilitates dermal penetration and local pH damage. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Corrosive potential of the hydrochloride moiety upon contact with mucous membranes. |
Critical Note: While some vendors label this as H302 (Harmful), the presence of the strained azetidine ring warrants handling this as H301 (Toxic) under the Precautionary Principle.
Engineering Controls & Personal Protective Equipment (PPE)
Containment Strategy
The handling hierarchy depends on the physical state (Solid vs. Solution).
-
Solid State (Weighing/Transfer):
-
Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Reasoning: Fine hydrochloride salts are prone to static charging and aerosolization. Inhalation of H301 dust poses an immediate systemic risk.
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent particle flight.
-
-
Solution State:
-
Requirement: Standard Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Reasoning: Once dissolved, the inhalation risk drops, but dermal absorption risk increases due to the solvent vector (e.g., DMSO).
-
PPE Selection Matrix[4]
| Protection Zone | Recommended Gear | Technical Justification |
| Respiratory | N95 (minimum) or P100 respirator | Required if handling open powder outside a certified enclosure. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate | Azetidines are small, nitrogen-rich heterocycles with potential to permeate standard latex. Double nitrile provides a breakthrough time >480 mins. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for HCl salts which can cause immediate corneal opacity upon contact. |
Handling & Stability Protocols
The "Strain-Release" Instability
The azetidine ring is a four-membered heterocycle with significant ring strain (~26 kcal/mol). While the HCl salt stabilizes the amine, the free base is prone to ring-opening polymerization or hydrolysis.
-
Avoid Strong Bases: Neutralizing the HCl salt generates the free azetidine, which may rapidly dimerize or polymerize if not immediately reacted.
-
Avoid Strong Nucleophiles: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C5 position, leading to ring cleavage (ANRORC mechanism).
Storage Lifecycle
-
Temperature: -20°C (Long-term) / 2-8°C (Working stock).
-
Atmosphere: Store under Argon or Nitrogen.
-
Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis of the oxadiazole ring over time. Desiccation is mandatory.
Solubilization Protocol
Objective: Prepare a stock solution without inducing degradation.
-
Solvent Choice: Anhydrous DMSO or DMF are preferred. Avoid protic solvents (water/methanol) for long-term storage of the stock.
-
Thermal Control: Dissolution of HCl salts is often exothermic. Chill the solvent to 0°C before adding the solid to minimize thermal stress on the strained ring.
-
Vortexing: Use low-speed vortexing; avoid sonication which can generate local hot spots.
Operational Workflow Visualization
The following diagram maps the safe handling lifecycle, highlighting critical decision points (diamonds) and failure modes (red arrows).
Caption: Operational lifecycle for Azetidine-Oxadiazole HCl, identifying critical degradation pathways via moisture or base contact.
Emergency Response
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don N95 respirator and double gloves.
-
Neutralize: Do not use water initially. Cover spill with a dry absorbent pad or vermiculite.
-
Clean: Carefully sweep into a biohazard bag. Wipe the surface with 10% sodium bicarbonate solution (to neutralize residual acid), followed by water.
First Aid
-
Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm; monitor for 48 hours.
-
Eye Contact: Flush with water for 15 minutes minimum . Do not use neutralization drops (e.g., buffers) without medical supervision.
-
Ingestion: Do NOT induce vomiting. The corrosive nature of the salt combined with the toxicity of the heterocycle makes vomiting dangerous. Administer water if conscious and seek immediate ER transport.
Waste Disposal
This compound must never be disposed of down the drain.
-
Classification: Hazardous Chemical Waste (Toxic, Corrosive).
-
Method: High-temperature incineration.
-
Segregation: Keep separate from oxidizers and strong bases in the waste stream to prevent exothermic reactions in the waste container.
References
-
Vertex AI Search. (2025).[3][4] Chemical Label: this compound.[1][2][5] Retrieved from
-
PubChem. (2025).[3][5][6] Compound Summary: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole.[1][2][5] National Library of Medicine. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: Azetidine Hydrochloride. Retrieved from
-
Sigma-Aldrich. (2025).[3] Product Specification: 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride.[1][2][5] Retrieved from
-
Karimi, M. (2016).[7] Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Retrieved from
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- 4. researchgate.net [researchgate.net]
- 5. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | C6H9N3O | CID 46737147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
The Azetidine Advantage: A Technical Guide to High-Value Scaffold Design
Executive Summary
In modern medicinal chemistry, the azetidine moiety—a four-membered saturated nitrogen heterocycle—has evolved from a synthetic curiosity to a privileged scaffold.[1] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~25 kcal/mol), lowered lipophilicity, and specific vectors for geometric constraint.
This guide provides a technical deep-dive into the utility of azetidine in drug design, focusing on its role as a pKa modulator , a metabolic stabilizer , and a conformational lock .
Part 1: Physicochemical Rationale & Property Modulation[2]
The "Goldilocks" Ring Strain
Azetidine occupies a "sweet spot" in heterocyclic design. It possesses significantly higher ring strain than pyrrolidine, which imparts unique electronic properties to the nitrogen lone pair, yet it lacks the extreme instability of aziridine.
-
s-Character & Basicity: The bond angles in azetidine (~90°) force the ring bonds to adopt higher p-character, leaving the nitrogen lone pair with higher s-character compared to pyrrolidine. While unsubstituted azetidine has a high pKa (~11.3), it is uniquely sensitive to 3-substitution.
-
The Fluorine Effect: Introducing electron-withdrawing groups (EWGs) like fluorine at the 3-position allows for drastic pKa attenuation (down to 6.0–8.5). This is a critical design lever for reducing hERG liability and improving membrane permeability (LogD) without adding significant lipophilicity.
Data Presentation: Scaffold Comparison
The following table contrasts azetidine with standard saturated heterocycles, highlighting the "Tunability" advantage.
| Property | Piperidine (6-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) | 3,3-Difluoroazetidine |
| Ring Strain (kcal/mol) | ~0 | ~6.0 | ~25.4 | ~26.0 |
| LogP (Lipophilicity) | 0.84 | 0.46 | 0.15 | 0.55 |
| pKa (Basicity) | 11.22 | 11.27 | 11.29 | ~6.5 - 7.5 |
| Conformation | Chair (Flexible) | Envelope (Flexible) | Puckered (Rigid) | Rigid |
| Metabolic Liability | High (alpha-oxidation) | Moderate | Low | Very Low |
Logic Diagram: The Azetidine Decision Matrix
This diagram outlines the decision process for incorporating an azetidine moiety to solve specific ADME/Tox issues.
Caption: Decision matrix for utilizing azetidine to resolve common ADME liabilities (Solubility, hERG, Metabolism).
Part 2: Synthetic Methodologies
Accessing the azetidine ring requires overcoming the enthalpy barrier of ring strain. While classical methods exist, modern drug discovery relies on robust, scalable protocols for 3,3-disubstituted systems (gem-disubstitution prevents the "butterfly" puckering flip, locking conformation).
Protocol: Synthesis of 3,3-Disubstituted Azetidines
Context: This protocol describes the formation of a 3,3-disubstituted azetidine via the activation of a 2,2-disubstituted-1,3-propanediol. This is preferred over direct alkylation which often leads to polymerization.
Reagents:
-
2,2-Disubstituted-1,3-propanediol (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf2O) (2.2 equiv)
-
Primary Amine (R-NH2) (1.1 equiv) or Benzylamine (as protecting group)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) / Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Activation (Bis-Triflate Formation):
-
Dissolve the 1,3-propanediol in anhydrous DCM at -78°C under nitrogen.
-
Add DIPEA (2.5 equiv) followed by slow addition of Tf2O. The temperature must be strictly controlled to prevent decomposition.
-
Stir for 1 hour, allowing the mixture to warm to 0°C. Critical Checkpoint: Verify bis-triflate formation via TLC (rapid spot shift).
-
-
Cyclization (Ring Closure):
-
Cool the bis-triflate solution back to -20°C.
-
Add the primary amine (R-NH2) and the remaining DIPEA in MeCN.
-
Mechanism:[2][3] The amine performs a double S_N2 displacement. The first displacement is fast; the second (ring closure) is the rate-determining step driven by the "Thorpe-Ingold" effect if bulky substituents are present at the 2-position of the diol.
-
Heat to 50°C for 4-12 hours in a sealed vessel.
-
-
Workup & Isolation:
-
Quench with saturated NaHCO3. Extract with DCM.
-
Purification: Azetidines are polar. Use basic alumina or silica gel pre-treated with 1% Triethylamine to prevent ring opening on acidic silica.
-
Synthetic Pathway Diagram
Caption: Workflow for the "De Novo" construction of the azetidine core from diol precursors.
Part 3: Strategic Applications & Case Studies
The "Azetidine Switch" (Bioisosterism)
Azetidine is often used to replace a gem-dimethyl group or a carbonyl group (when used as a spiro-center).
-
Case Study: Baricitinib (Olumiant)
-
Target: JAK1/JAK2 Inhibitor.
-
Role of Azetidine:[4][5][6] The azetidine ring serves as a rigid linker connecting the ethylsulfonyl group to the pyrazole core.
-
Design Win: Replacing a flexible alkyl chain with azetidine reduced the entropic penalty of binding. The N-ethylsulfonyl moiety attached to the azetidine nitrogen positions the sulfonyl group for optimal hydrogen bonding without the "floppiness" of a linear chain.
-
Metabolic Shielding
-
Case Study: Cobimetinib (Cotellic)
-
Role of Azetidine:[4][5][6] Contains a 3-fluoroazetidine moiety.
-
Design Win: The fluorine atom at the 3-position serves two purposes:
-
pKa Modulation: Lowers the basicity of the azetidine nitrogen, improving oral bioavailability.
-
Metabolic Blockade: Prevents oxidative metabolism at the sensitive 3-position (a common soft spot in unsubstituted rings).
-
References
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters (2026). [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (2021). [Link]
-
Azetidines of pharmacological interest. Archiv der Pharmazie (2021). [Link]
-
Cobimetinib (Cotellic): Structure and Function. National Cancer Institute. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry (2019). [Link]
-
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobimetinib - NCI [dctd.cancer.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Predicted ADME Properties of Azetidine-Containing Heterocycles: A Strategic Guide
Executive Summary: The "Goldilocks" Ring
In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated the status of saturated heterocycles. Among these, the azetidine (a 4-membered nitrogen heterocycle) occupies a unique "Goldilocks zone." It offers a compromise between the high strain/instability of aziridines and the entropic penalty/higher lipophilicity of pyrrolidines and piperidines.
This guide details the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors of azetidine-containing scaffolds. It provides a technical roadmap for utilizing azetidines to modulate physicochemical properties, enhance metabolic stability, and mitigate specific reactive metabolite risks.
Physicochemical Profiling (The "P" in ADME)
The primary driver for incorporating an azetidine is the modulation of Lipophilic Efficiency (LipE) . Replacing a piperidine or pyrrolidine with an azetidine typically results in a predictable shift in physicochemical space.
The LogD and pKa Shift
Azetidines generally exhibit lower lipophilicity (
| Property | Piperidine (6-ring) | Pyrrolidine (5-ring) | Azetidine (4-ring) | ADME Implication |
| LogP (Intrinsic) | High | Moderate | Low | Improved aqueous solubility; reduced non-specific binding. |
| pKa (Parent amine) | ~11.2 | ~11.3 | ~11.3 | Highly basic; often requires electron-withdrawing groups (EWGs) to reach physiological range (6.5–8.5). |
| pKa (N-Aryl) | Moderate | Moderate | Lower | |
| Fsp³ Character | High | High | High | Enhanced solubility and vectoral complexity (3D shape). |
Solubility Prediction
The reduction in carbon count (C5
-
Prediction: Expect a 2–5 fold increase in kinetic solubility when moving from a piperidine to an azetidine analog, provided the pKa is modulated to prevent excessive ionization at intestinal pH.
Metabolic Stability: The "Strain Shield"
A common misconception is that ring strain equates to metabolic instability. In the context of Cytochrome P450 (CYP) metabolism, the opposite is often true for azetidines.
Mechanism of Enhanced Stability
CYP450 enzymes typically oxidize amines via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the
-
Geometric Constraint: The C-H bonds adjacent to the azetidine nitrogen possess high
-character (hybridization approaches rather than pure to accommodate the bond angles). -
Oxidation Resistance: High
-character bonds are shorter and stronger, making hydrogen abstraction energetically unfavorable. -
Steric Screening: The "puckered" conformation of the ring can sterically hinder the approach of the bulky CYP-heme complex to the
-carbons.
Visualization: The Metabolic Decision Tree
Caption: Logic flow for utilizing azetidine contraction to resolve metabolic instability issues in saturated amines.
Toxicology & Reactive Metabolites (The "T" Risk)
While metabolically stable to oxidation, the ring strain (~26 kcal/mol) introduces a specific vulnerability: Nucleophilic Ring Opening.
The Glutathione (GSH) Trap
Under physiological conditions, azetidines are generally stable. However, specific substitutions can activate the ring toward nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues).
-
High Risk Motifs: Azetidines fused to electron-deficient systems (e.g., N-acyl azetidines with strong EWGs, or azetidinyl-oxadiazoles).
-
Mechanism: The nitrogen acts as a leaving group (intramolecularly or intermolecularly), allowing a nucleophile to attack the
-carbon, relieving ring strain.
Reactive Metabolite Protocol (GSH Trapping)
To validate the safety of an azetidine scaffold, a GSH trapping assay is mandatory.
Protocol: In Vitro GSH Adduct Formation
-
Incubation: Incubate test compound (10
M) in human liver microsomes (HLM) or S9 fraction. -
Fortification: Supplement with Glutathione (GSH) at 5 mM.
-
Control: Include Diclofenac (positive control for reactive quinone imine formation).
-
Analysis: Analyze via LC-MS/MS (Q-TOF or Orbitrap).
-
Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (
). -
Flag: Any detection of ring-opened GSH adducts suggests a high risk of idiosyncratic toxicity (IDT).
Permeability & Transporters
Permeability ( )
Azetidines often exhibit lower passive permeability than piperidines due to decreased lipophilicity. However, their small size (Low Molecular Weight) aids in maintaining high diffusivity.
-
Design Rule: If
, permeability may become rate-limiting. Target a between 1.0 and 3.0 for optimal balance.
Transporter Efflux (P-gp/BCRP)
The increased
-
Mitigation: Capping the azetidine nitrogen with a lipophilic moiety or reducing the pKa (e.g., using a fluorinated substituent) can reduce P-gp efflux ratios.
Experimental Workflow: Validating the Prediction
To confirm the predicted advantages, follow this tiered screening cascade.
Caption: Tiered ADME profiling workflow for azetidine-containing lead candidates.
Protocol: Comparative Microsomal Stability
-
Substrate: Prepare 1
M solutions of the Azetidine analog and its Piperidine matched molecular pair. -
System: Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min at 37°C.
-
Quench: Acetonitrile with Internal Standard (e.g., Tolbutamide).
-
Calculation: Plot
vs. time. Calculate and .-
Success Criteria: Azetidine analog shows
-fold reduction in compared to the larger ring.
-
References
-
Stepan, A. F., et al. (2011). "Application of the Spirocyclic Azetidine as a Geometric Spacer for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
-
Pike, A., et al. (2025). "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles."[1] ACS Chemical Biology. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link] (Note: Discusses the parallel logic of 4-membered rings).
-
Aldeghi, M., et al. (2024). "Computational Prediction of ADMET Properties: Recent Developments." Drug Discovery Today. [Link]
Sources
Methodological & Application
"5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride" cell-based assay development
Application Note & Protocols
Topic: Development of a Cell-Based Functional Assay for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with agonism at G protein-coupled receptors (GPCRs). Specifically, non-quaternary amino-oxadiazoles, such as the subject compound 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole, have been identified as potent and efficacious muscarinic acetylcholine receptor (mAChR) agonists.[1][2] This application note provides a comprehensive, field-tested framework for the development and validation of a robust, cell-based functional assay to characterize this compound and its analogs. We hypothesize that the compound acts as an agonist on Gq-coupled muscarinic receptor subtypes (M1, M3, M5). Therefore, we detail the establishment of a fluorescence-based calcium mobilization assay, a direct and reliable method for measuring Gq pathway activation.[3][4] The guide covers the entire workflow from initial feasibility studies and detailed protocol optimization to full assay validation using industry-standard statistical metrics, ensuring the development of a trustworthy screening platform suitable for drug discovery professionals.
Scientific Rationale & Assay Principle
The Target: Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are a class of GPCRs that mediate the actions of the neurotransmitter acetylcholine. They are critical in regulating a wide array of physiological functions, and their dysfunction is implicated in numerous diseases.[5][6] The five subtypes (M1-M5) couple to different G protein families. M1, M3, and M5 receptors primarily couple through the Gαq subunit, while M2 and M4 receptors couple through Gαi/o.[7]
The Gq Signaling Cascade
Activation of a Gq-coupled receptor by an agonist like 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole initiates a well-defined intracellular signaling cascade. This pathway is the foundation of our assay.
-
Receptor Activation: The agonist binds to the receptor, inducing a conformational change.
-
G Protein Coupling: The activated receptor engages the heterotrimeric Gq protein, promoting the exchange of GDP for GTP on the Gαq subunit.
-
PLCβ Activation: The GTP-bound Gαq subunit dissociates and activates the effector enzyme Phospholipase C-β (PLCβ).
-
Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ ions into the cytoplasm.[3]
This rapid and significant increase in intracellular calcium concentration is a direct functional consequence of Gq-coupled receptor activation and serves as a robust signal for a cell-based assay.
Caption: The Gq signaling cascade initiated by a muscarinic agonist.
Phase 1: Assay Feasibility & Foundational Work
Before developing the primary functional assay, several foundational experiments are required to ensure data integrity. This phase establishes the basic parameters for working with the compound and the chosen cell system.
Materials & Reagents
-
Compound: this compound (e.g., Sigma-Aldrich)
-
Cell Line: CHO-K1 or HEK293 cells stably expressing a human Gq-coupled muscarinic receptor (e.g., hM1 or hM3). Transient transfection is an alternative but may introduce higher variability.[8]
-
Control Agonist: Carbachol or Acetylcholine.
-
Control Antagonist: Atropine.
-
Cell Culture Media: F-12K Medium (for CHO-K1) or DMEM (for HEK293), supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Cal-520 AM.
-
Anion Transport Inhibitor: Probenecid (often required for CHO cells to prevent dye leakage).[4]
-
Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol: Compound Solubility and Stability
Causality: The compound must be fully solubilized in a vehicle compatible with the cells, and stable under assay conditions, to ensure accurate concentration-response relationships. DMSO is a common vehicle, but its final concentration must be kept low (<0.5%) to avoid solvent-induced artifacts.
Steps:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO. Visually inspect for complete dissolution.
-
Perform serial dilutions of the stock into the final Assay Buffer (HBSS + 20 mM HEPES).
-
Assess solubility at the highest intended assay concentration by visual inspection and by measuring light scatter at 600 nm. A significant increase in absorbance indicates precipitation.
-
To assess stability, incubate the diluted compound at the assay temperature (37°C) for the maximum duration of the experiment (e.g., 2 hours). Re-measure solubility or analyze by HPLC to detect degradation.
Protocol: Preliminary Cytotoxicity Assessment
Causality: It is critical to differentiate between a specific pharmacological effect and a non-specific cytotoxic response. The compound should be tested at concentrations up to the highest planned dose in the functional assay to ensure that observed signals are not due to cell death.
Steps:
-
Seed cells in a 96-well white, clear-bottom plate at the same density planned for the functional assay. Incubate for 24 hours.
-
Treat cells with a concentration range of the compound (e.g., 0.1 µM to 100 µM) in culture medium for the longest anticipated incubation period. Include a vehicle-only control (e.g., 0.5% DMSO).
-
After incubation, remove the treatment medium.
-
Perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Acceptance Criterion: The compound should not cause a significant decrease (>15-20%) in cell viability at the concentrations to be used in the functional assay.
Phase 2: Calcium Mobilization Assay Development
This phase focuses on the detailed, step-by-step execution and optimization of the core functional assay.
Caption: General workflow for the calcium mobilization assay.
Core Protocol: Calcium Mobilization Assay
This protocol serves as the starting point for optimization.
-
Cell Plating: Seed CHO-hM1 (or similar) cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 20,000-40,000 cells/well. Allow cells to attach and form a monolayer by incubating overnight (18-24 hours) at 37°C, 5% CO₂.[4]
-
Compound Plate Preparation: On the day of the assay, prepare a serial dilution plate of the test compound, control agonist (Carbachol), and control antagonist (Atropine) in Assay Buffer at 2X the final desired concentration.
-
Dye Loading:
-
Prepare a dye loading solution. A typical solution consists of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add 50-100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[4]
-
-
Plate Reading:
-
Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation 3).
-
Set the instrument parameters (Excitation: ~488 nm, Emission: ~525 nm).[9]
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Configure the instrument to automatically add an equal volume of the 2X compound solution from the compound plate to the cell plate.
-
Immediately after addition, continue to read the fluorescence signal for an additional 90-180 seconds to capture the full calcium mobilization and subsequent decay.
-
Optimization of Assay Parameters
Causality: Optimization is essential to maximize the assay window (the difference between the minimum and maximum signal) and minimize variability, which are key to a robust and sensitive assay.
| Parameter | Rationale for Optimization | Typical Range / Method |
| Cell Density | Too few cells result in a weak signal; too many can lead to desensitization or artifacts. | Test a range of seeding densities (e.g., 10,000 to 80,000 cells/well). Select the density that provides the maximal response to a saturating concentration (EC₁₀₀) of a control agonist (Carbachol). |
| Dye Concentration | Insufficient dye leads to low signal; excessive dye can be cytotoxic or cause signal quenching. | Titrate Fluo-4 AM from 0.5 µM to 4 µM. Choose the lowest concentration that gives a robust signal-to-background ratio. |
| DMSO Tolerance | High concentrations of DMSO can permeabilize cell membranes, causing non-specific calcium flux and cytotoxicity. | Run a dose-response curve of the vehicle (DMSO) alone. Determine the highest concentration that does not elicit a signal or impact cell health. Keep final assay concentration ≤0.5%. |
| Agonist EC₅₀/EC₈₀ | A sub-maximal concentration (EC₈₀) of a control agonist is needed for validation and for screening antagonists or allosteric modulators. | Perform a full dose-response curve (e.g., 10-point, 1:3 dilution) for the control agonist (Carbachol). Calculate the EC₅₀ and EC₈₀ values using a four-parameter logistic fit.[10] |
Phase 3: Assay Validation
Causality: Assay validation is the formal process of demonstrating that the developed protocol is fit for its intended purpose. It provides quantitative proof of the assay's performance, reliability, and robustness. The parameters defined in the NIH Assay Guidance Manual are the industry standard.[11]
Protocol: Inter- and Intra-Assay Validation Plate
-
Prepare a 96-well plate with a specific layout:
-
Columns 1 & 12: High Control (EC₁₀₀ of control agonist, e.g., 10 µM Carbachol).
-
Columns 2 & 11: Low Control (Assay Buffer with vehicle only).
-
Columns 3-10: Full 10-point dose-response curve of the test compound, this compound.
-
-
Run this plate layout in triplicate on the same day (intra-assay precision) and on three separate days (inter-assay precision).
Data Analysis & Acceptance Criteria
For each plate, calculate the following statistical metrics using the high and low control wells.
-
Signal-to-Background Ratio (S/B): A measure of the dynamic range of the assay.
-
Formula: S/B = Mean(High Control) / Mean(Low Control)
-
Acceptance: S/B ≥ 3 is generally required.[10]
-
-
Coefficient of Variation (%CV): A measure of data dispersion around the mean.
-
Formula: %CV = (Standard Deviation / Mean) * 100
-
Acceptance: %CV ≤ 15-20% for both high and low controls.
-
-
Z'-Factor: The most critical metric, as it accounts for both the dynamic range and the data variation. It indicates the separation between the high and low control signal distributions.
Example Validation Data Summary
| Metric | Day 1 | Day 2 | Day 3 | Inter-Assay Avg. | Acceptance Criteria |
| S/B Ratio | 8.1 | 7.5 | 8.4 | 8.0 | ≥ 3 |
| %CV (High) | 6.5% | 8.1% | 7.2% | 7.3% | ≤ 20% |
| %CV (Low) | 9.2% | 10.5% | 9.8% | 9.8% | ≤ 20% |
| Z'-Factor | 0.72 | 0.65 | 0.70 | 0.69 | ≥ 0.5 |
| Compound EC₅₀ (µM) | 0.185 | 0.210 | 0.192 | 0.196 (±0.013) | Consistent |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common assay issues.
Conclusion
This application note provides a scientifically grounded, step-by-step methodology for developing a robust cell-based calcium mobilization assay for this compound, a putative muscarinic agonist. By following the outlined phases of feasibility, optimization, and rigorous validation, researchers can establish a high-quality, reliable, and reproducible functional assay. This platform is not only suitable for determining the potency and efficacy of the primary compound but can also be adapted for screening compound libraries, characterizing structure-activity relationships, and investigating mechanisms of action for novel molecules targeting Gq-coupled GPCRs.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Gαq GPCR assays. ION Biosciences. [Link]
-
Abdallah, M. & Keddissi, G. (2023). Muscarinic Agonists. StatPearls - NCBI Bookshelf. [Link]
-
Muscarinic agonist. Wikipedia. [Link]
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2024). bioRxiv. [Link]
-
Birdsall, N. J., et al. (2010). Muscarinic Receptor Agonists and Antagonists. PMC - PubMed Central. [Link]
-
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole. PubChem. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]
-
Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
-
A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. (1990). British Journal of Pharmacology. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
-
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017). Assay Guidance Manual - NCBI. [Link]
-
Calcium Flux Assay Protocol | Download Table. ResearchGate. [Link]
-
Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
-
Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z'-Factor. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]
-
Rapid Production of Assay Ready Cells for GPCR Drug Discovery. MaxCyte. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]
-
Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. (2022). YouTube. [Link]
-
A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. [Link]
-
HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]
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- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Evaluation of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride in Animal Models
Abstract
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of the novel compound, 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride. The 1,2,4-oxadiazole heterocyclic core is a recognized pharmacophore associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects[1][2]. The incorporation of an azetidine moiety suggests potential interactions with neuronal targets, such as nicotinic acetylcholine receptors (nAChRs), while other oxadiazole-containing compounds have demonstrated efficacy as cell cycle inhibitors[2][3]. Given the therapeutic potential of this scaffold, this document outlines detailed protocols for investigating the efficacy of this compound in two distinct and highly relevant therapeutic areas: oncology and neuroscience. The protocols are designed to be robust, reproducible, and ethically sound, providing researchers with the necessary framework for a thorough preclinical assessment.
Scientific Rationale and Hypothesized Mechanisms of Action
The unique chemical structure of this compound warrants a multi-faceted approach to its preclinical evaluation. The 1,2,4-oxadiazole ring system is known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities, contributing to its diverse pharmacological profile[1].
Potential as a Pro-Cognitive Agent via α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation
The azetidine ring is a key structural feature in several compounds that act as agonists or partial agonists of nicotinic acetylcholine receptors, particularly the α7 subtype. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning, memory, and attention[4][5]. Agonists of the α7 nAChR have shown promise in preclinical models of cognitive impairment associated with neurological and psychiatric disorders[4][5][6].
Hypothesis: this compound acts as an α7 nAChR agonist or positive allosteric modulator, thereby enhancing cognitive function.
Potential as an Antineoplastic Agent via Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Certain derivatives of 1,2,4-oxadiazole have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[3]. CDK2, in particular, is a critical driver of cell cycle progression, and its dysregulation is a hallmark of many cancers[3][7][8]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy[7][8][9].
Hypothesis: this compound inhibits CDK2 activity, leading to the suppression of tumor growth in preclinical cancer models.
General Guidelines for In Vivo Studies
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Proper experimental design, including randomization, blinding, and appropriate statistical analysis, is crucial for obtaining reliable and interpretable results[10][11].
Protocol 1: Evaluation of Pro-Cognitive Effects in a Murine Model
This protocol describes the use of the Novel Object Recognition (NOR) test to assess the effects of this compound on learning and memory in mice[12]. The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones[12].
Experimental Workflow for Novel Object Recognition
Caption: Workflow for the Novel Object Recognition (NOR) test.
Materials
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes)
-
Video recording and analysis software
Step-by-Step Protocol
-
Animal Acclimation: Acclimate mice to the animal facility for at least 7 days before the start of the experiment.
-
Habituation: Handle the mice daily for 3 days prior to testing. On each of these days, allow each mouse to explore the empty test arena for 10 minutes.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses.
-
Dosing: On the test day, administer the compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) 30 minutes before the familiarization phase.
-
Familiarization Phase: Place two identical objects in the arena. Place a mouse in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object.
-
Inter-Trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Expected Data and Interpretation
| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 10 | 0.15 ± 0.05 |
| Compound X | 1 | 10 | 0.30 ± 0.06* |
| Compound X | 3 | 10 | 0.45 ± 0.07 |
| Compound X | 10 | 10 | 0.42 ± 0.08 |
| p < 0.05, **p < 0.01 vs. Vehicle |
A statistically significant increase in the Discrimination Index in the compound-treated groups compared to the vehicle group would suggest a pro-cognitive effect of this compound.
Protocol 2: Evaluation of Antineoplastic Activity in a Xenograft Model
This protocol details the use of a tumor xenograft model in immunodeficient mice to assess the in vivo anticancer efficacy of this compound[13][14].
Experimental Workflow for Tumor Xenograft Study
Caption: Workflow for a subcutaneous tumor xenograft study.
Materials
-
This compound
-
Vehicle (e.g., saline, PEG400)
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® or similar basement membrane matrix
-
Calipers for tumor measurement
-
Sterile syringes and needles
Step-by-Step Protocol
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL[14].
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse[15].
-
Tumor Growth and Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Tumor volume is calculated using the formula: (Length x Width²) / 2[15].
-
Compound Preparation and Dosing: Prepare dosing solutions of this compound in the appropriate vehicle. Administer the compound or vehicle to the mice daily via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Study Endpoint: The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Expected Data and Interpretation
| Treatment Group | Dose (mg/kg/day) | n | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | - | 10 | 1850 ± 210 | - |
| Compound X | 10 | 10 | 1100 ± 150 | 40.5 |
| Compound X | 30 | 10 | 650 ± 90 | 64.9 |
| Positive Control | Varies | 10 | 500 ± 75 | 73.0 |
| p < 0.01, ***p < 0.001 vs. Vehicle |
A significant reduction in tumor volume in the compound-treated groups compared to the vehicle group indicates antitumor activity. The percentage of tumor growth inhibition (TGI) is a key measure of efficacy.
Pharmacokinetic Profiling
A preliminary pharmacokinetic (PK) study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound[16][17]. This data is crucial for dose selection and interpretation of efficacy studies.
PK Study Design Overview
| Parameter | Description |
| Species | Mouse or Rat |
| Routes of Administration | Intravenous (IV) and Oral (PO) |
| Dosing | IV: 1-2 mg/kg; PO: 5-10 mg/kg |
| Sampling | Serial blood sampling at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) |
| Analysis | LC-MS/MS analysis of plasma concentrations |
| Key Parameters | Cmax, Tmax, AUC, half-life (t1/2), bioavailability (%F) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. Based on its structural motifs, this compound holds promise as both a pro-cognitive and an antineoplastic agent. The successful execution of these studies will provide critical insights into its therapeutic potential and guide further development.
References
-
Cherkasova, A., Astolfi, R., Nawrozkij, M., Gladkikh, B., Proia, E., Giuliani, L., Rotili, D., Ragno, R., & Ivanov, R. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]
-
De la Fuente, L., et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers, 15(13), 3489. [Link]
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2022). Cancer Discovery. [Link]
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Karp, D. (n.d.). Xenograft Tumor Assay Protocol. Iruela-Arispe Lab, University of California, Los Angeles. [Link]
-
Khokhlov, A. L., et al. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 11(2). [Link]
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Lopatina, O. L., et al. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Siberian Medical Sciences, 17(4), 72-81. [Link]
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Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (120), e55259. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Thoolen, M. J., et al. (2010). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 15(21-22), 958-964. [Link]
-
Wang, Y., et al. (2025). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Journal of Translational Medicine, 23(1), 456. [Link]
-
Frederick National Laboratory for Cancer Research. (2024). CDK2 inhibition may have potential for treating lung and other cancers. [Link]
-
Lee, S. H., et al. (2016). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLoS One, 11(7), e0159996. [Link]
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Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]
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protocols.io. (2018). LLC cells tumor xenograft model. [Link]
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Yao, H., et al. (2018). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Scientific Reports, 8(1), 16298. [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. [Link]
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Fernandes, C., et al. (2006). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. Journal of Neuroinflammation, 3, 30. [Link]
-
Ghavre, M., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 543-554. [Link]
-
Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]
-
Leblanc, M., et al. (2018). Murine Pharmacokinetic Studies. Methods in Molecular Biology, 1800, 15-26. [Link]
-
MDPI. (2022). Designing an In Vivo Preclinical Research Study. [Link]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
Payne, C. D., et al. (2008). Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 327(2), 594-605. [Link]
-
ResearchGate. (n.d.). Mouse behavioral assays for cognitive flexibility. [Link]
-
Shoji, H., et al. (2016). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Frontiers in Behavioral Neuroscience, 10, 101. [Link]
-
Wahl, D., et al. (2012). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current Pharmaceutical Design, 18(9), 1279-1290. [Link]
-
Wang, R., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 38(7), 931-949. [Link]
-
Wess, J. (2003). Assessments of Cognitive Deficits in Mutant Mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.5C. [Link]
-
Wyss, F., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. [Link]
-
Yan, L., et al. (2023). Efficacy of α7 neuronal nicotinic acetylcholine receptor ligands in various animal models of pain. Journal of Biomedical Science, 30(1), 81. [Link]
-
Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]
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"5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride" as an enzyme inhibitor
Application Note: Characterization of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride as a Serine Hydrolase Inhibitor Scaffold
Introduction & Scientific Rationale
The compound This compound represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting neurological enzymes. Its structure combines a rigid, basic azetidine ring (a proline/piperidine mimetic) with a 1,2,4-oxadiazole core (a metabolically stable carboxylic acid/ester bioisostere).
Therapeutic Relevance:
This scaffold is extensively investigated for its ability to inhibit Serine Hydrolases , specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , which are critical targets in Alzheimer’s disease pathology. Furthermore, due to its structural homology with
Mechanistic Hypothesis:
-
Cationic Recognition: The protonated azetidine nitrogen (at physiological pH) mimics the quaternary ammonium group of Acetylcholine (ACh), facilitating cation-
interactions with the Anionic Subsite (Trp86 in AChE). -
Catalytic Site Interaction: The 1,2,4-oxadiazole ring positions itself near the catalytic triad (Ser203-His447-Glu334), potentially interacting with the oxyanion hole or acting as a transition-state mimic, thereby blocking substrate hydrolysis.
Mechanism of Action (MOA)
The following diagram illustrates the hypothesized binding mode of the compound within the Acetylcholinesterase active site, highlighting the dual-site interaction capability.
Figure 1: Hypothesized binding mechanism of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole in the AChE active site gorge.[1]
Experimental Protocol: Kinetic Evaluation via Modified Ellman’s Assay
This protocol details the validation of the compound as an AChE inhibitor using a colorimetric assay. The principle relies on the hydrolysis of Acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's Reagent) to form a yellow 5-thio-2-nitrobenzoate anion (
Reagents & Preparation
| Reagent | Concentration | Preparation Notes |
| Buffer A | 100 mM Phosphate, pH 8.0 | Filter sterilize.[1] Store at 4°C. |
| Substrate (ATCh) | 75 mM Acetylthiocholine Iodide | Dissolve in water. Prepare fresh. |
| Chromogen (DTNB) | 10 mM DTNB | Dissolve in Buffer A containing 15 mM Sodium Bicarbonate. |
| Enzyme (AChE) | 500 U/mL (Stock) | Source: Electrophorus electricus or Recombinant Human. Dilute to 0.5 U/mL for assay. |
| Test Compound | 10 mM Stock | Dissolve 1.76 mg of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl in 1 mL DMSO. |
Assay Workflow
Figure 2: Step-by-step workflow for the modified Ellman's Assay.
Detailed Procedure
-
Plate Setup: Use a clear 96-well microplate.
-
Inhibitor Dilution: Prepare a serial dilution of the Test Compound in Buffer A (Range: 0.1
M to 100 M final conc). -
Enzyme Addition:
-
Add 140
L of Buffer A to each well. -
Add 20
L of Enzyme solution (0.5 U/mL). -
Add 20
L of Test Compound (or DMSO vehicle for control).
-
-
Pre-Incubation: Incubate for 10–15 minutes at 25°C to allow equilibrium binding.
-
Substrate Addition:
-
Add 10
L of DTNB (10 mM). -
Initiate reaction with 10
L of ATCh (75 mM).
-
-
Detection: Immediately monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis & Interpretation
Calculating % Inhibition
Calculate the initial velocity (
IC50 Determination
Plot
-
Expected Outcome: 1,2,4-oxadiazole derivatives often exhibit
values in the micromolar range (1–50 M) depending on the specific substitution pattern.
Mode of Inhibition (Lineweaver-Burk)
Perform the assay at varying substrate concentrations (0.1 mM – 5 mM ATCh) and fixed inhibitor concentrations.
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Most likely for this scaffold. -
Mixed Inhibition: Lines intersect in the second quadrant (
decreases, changes).
Safety & Handling
-
Hazard Identification: The compound is an amine hydrochloride salt. It causes skin irritation (H315) and serious eye irritation (H319). It is toxic if swallowed (H301).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic—keep tightly sealed.
References
-
Vertex AI Search . (2023). Search Results for CAS 1185303-98-3 and 1,2,4-oxadiazole biological activity. Retrieved from 2
-
National Institutes of Health (NIH) . (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC PubMed Central. Retrieved from 3
-
Sigma-Aldrich . (2023). Product Specification: this compound.[4][][6] Retrieved from 7
-
ResearchGate . (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives. Retrieved from 8
Sources
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- 2. chemical-label.com [chemical-label.com]
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- 4. crescentchemical.com [crescentchemical.com]
- 6. 5-azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride [cymitquimica.com]
- 7. Azetidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Note: Pharmacokinetic Profiling of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl
[1]
Compound Profile & Therapeutic Relevance[1][2][3][4][5]
This compound is a small-molecule heterocyclic amine designed as a nicotinic acetylcholine receptor (nAChR) ligand.[1] Structurally, it features a basic azetidine ring linked to a 1,2,4-oxadiazole core.[1] This scaffold is a privileged structure in neuropharmacology, often utilized to target
Physicochemical Properties (Calculated)
-
Formula (Free Base):
[1] -
Molecular Weight: 139.15 g/mol (Free Base), 175.61 g/mol (HCl Salt)[1]
-
LogP: ~ -0.5 to 0.2 (Highly Polar)[1]
-
pKa: ~9.5 (Azetidine nitrogen)[1]
-
Solubility: High aqueous solubility; poor solubility in non-polar organic solvents.[1]
Scientific Challenge: The compound's high polarity and basicity pose significant challenges for retention on standard C18 HPLC columns and require specialized extraction techniques to avoid recovery losses in plasma.[1]
Analytical Method Development (LC-MS/MS)
Due to the hydrophilic nature of the azetidine moiety, standard Reverse Phase (RP) chromatography often results in elution within the void volume, leading to ion suppression.[1] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for robust retention.[1]
Chromatographic Conditions[1]
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 2.6 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 0.6 mL/min.[1]
Mass Spectrometry (MRM) Parameters
Operate in Positive Electrospray Ionization (+ESI) mode.[1] The 1,2,4-oxadiazole ring is susceptible to characteristic fragmentation.[1]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Logic |
| Analyte | 140.1 [M+H]+ | 42.1 | 25 | Acetonitrile fragment (Oxadiazole cleavage) |
| Analyte (Qual) | 140.1 [M+H]+ | 56.1 | 15 | Azetidine ring fragment |
| IS (d3-Analog) | 143.1 [M+H]+ | 45.1 | 25 | Deuterated internal standard |
Sample Preparation (Protein Precipitation)[1]
-
Aliquot 20 µL of plasma/brain homogenate into a 96-well plate.
-
Add 180 µL of Acetonitrile containing Internal Standard (IS).
-
Vortex for 2 minutes at 1500 rpm.
-
Centrifuge at 4000g for 15 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Acetonitrile (to match initial HILIC mobile phase).
In Vitro ADME Protocols
Before in vivo dosing, the compound's stability and permeability must be validated to interpret PK data correctly.[1]
Metabolic Stability (Microsomal Clearance)
Objective: Determine intrinsic clearance (
-
System: Rat and Human Liver Microsomes (0.5 mg/mL protein).[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Protocol:
-
Incubate compound (1 µM) at 37°C.
-
Sample at 0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile.
-
Analyze remaining parent via LC-MS/MS.[1]
-
-
Calculation: Plot ln(concentration) vs. time. Slope
is used to calculate and [2].[1]
Plasma Protein Binding (Equilibrium Dialysis)
Objective: Calculate Fraction Unbound (
In Vivo Pharmacokinetic Protocol
This protocol is optimized for a CNS-targeted small molecule.[1] It includes mandatory brain sampling to determine the Brain-to-Plasma partition coefficient (
Experimental Design (Rat)[1]
-
Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).[1]
-
Group 1 (IV Bolus): 1 mg/kg (Vehicle: Saline, pH adjusted to 6.5).[1]
-
Group 2 (Oral Gavage): 5 mg/kg (Vehicle: Water or 0.5% Methylcellulose).[1]
Sampling Schedule
-
Blood: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]
-
Brain Harvest (Terminal): Dedicated satellite group (n=3 per timepoint) at 0.5, 1, and 4 hours to assess BBB penetration.[1]
Tissue Handling (Critical)[1]
-
Blood: Collect into K2-EDTA tubes. Centrifuge immediately (2000g, 10 min, 4°C) to harvest plasma.
-
Brain: Rinse with cold saline to remove residual blood.[1] Weigh and homogenize in 3 volumes of water (1:3 w/v). Note: Do not use PBS for homogenization if using HILIC analysis, as salts can interfere; use distilled water.[1]
Data Analysis & Visualization
Non-Compartmental Analysis (NCA)
Use software like Phoenix WinNonlin or open-source PKNCA (R package).[1] Key parameters to report:
-
&
: Peak exposure. - : Total exposure.[1]
- : Terminal half-life.[1]
- : Volume of distribution (IV).[1]
-
: Oral Bioavailability (
). -
: Brain/Plasma ratio (
).[1] Target > 0.5 for CNS drugs.[1]
Workflow Visualization
The following diagram illustrates the decision logic for characterizing this specific compound class.
Caption: Integrated workflow for pharmacokinetic characterization of polar CNS-active oxadiazoles.
Summary of Key Parameters
| Parameter | Description | Target Value for CNS Candidate |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation.[1] | > 30% |
| Clearance (CL) | Rate of drug elimination.[1] | < 50% of Liver Blood Flow |
| Brain/Plasma ( | Ratio of exposure in brain vs. plasma.[1] | > 0.3 (ideally > 1.0) |
| Unbound Brain ( | Free drug concentration in brain.[1] | > Potency ( |
References
-
Arneric, S. P., et al. (2007).[1] "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101.[1] Link
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] Link
-
BocSci. (n.d.).[1] "this compound Product Page." Boc Sciences.[1]
-
Hajós, M., et al. (2011).[1] "The selective
nicotinic acetylcholine receptor agonist A-582941 activates cortical interneurons and enhances cognitive function."[1] Journal of Pharmacology and Experimental Therapeutics, 339(2), 383-393.[1] Link
Target identification methods for novel 1,2,4-oxadiazole derivatives
Application Note: Target Identification Strategies for Novel 1,2,4-Oxadiazole Derivatives
Abstract
The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its enhanced metabolic stability and favorable lipophilicity. While phenotypic screening frequently identifies 1,2,4-oxadiazole derivatives with potent antineoplastic, anti-infective, or neuroprotective properties, identifying their specific protein targets (Target Deconvolution) remains a critical bottleneck. This guide details a dual-stream workflow for target identification: Photo-Affinity Labeling (PAL) for proteome-wide discovery and Cellular Thermal Shift Assay (CETSA) for label-free validation in intact cells.
Section 1: Chemical Proteomics – Photo-Affinity Labeling (PAL)
Rationale: Most 1,2,4-oxadiazole derivatives bind their targets non-covalently. To isolate the target from a complex proteome, we must convert this transient interaction into a permanent covalent bond. Since the 1,2,4-oxadiazole core is stable, it serves as an excellent scaffold for "Minimalist Linkers" (diazirine-alkyne) that do not significantly perturb biological activity.
Probe Design Principles
A successful PAL probe requires three functional components (Trifunctional Probe):
-
Warhead: The bioactive 1,2,4-oxadiazole derivative.[1][2][3][4][5][6]
-
Photo-trap: A diazirine group (preferred over benzophenone for smaller steric footprint) that generates a reactive carbene upon UV irradiation (365 nm).
-
Click Handle: A terminal alkyne for bio-orthogonal conjugation to a reporter (biotin-azide).
Crucial Consideration: Analyze your Structure-Activity Relationship (SAR) data.[3] Attach the linker to a solvent-exposed region of the molecule (often the C3 or C5 aryl substituents) to ensure the "Warhead" can still bind the target pocket.
Experimental Protocol: Live-Cell PAL-ABPP
Materials:
-
PAL Probe (10–100 µM final conc.)
-
Competition Control: Unmodified Parent Compound (10x–20x excess)
-
Lysis Buffer: 1% NP-40, 50 mM Tris-HCl pH 7.4, Protease Inhibitors.
-
Click Reagents: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).
-
Streptavidin-Agarose beads.
Step-by-Step Workflow:
-
Cell Treatment:
-
Seed cells (e.g., HEK293, cancer lines) to 80-90% confluency.
-
Experimental Group: Treat with PAL Probe (e.g., 10 µM) for 1–4 hours at 37°C.
-
Competition Control: Pre-incubate cells with 100–200 µM of the parent 1,2,4-oxadiazole for 1 hour, then add the PAL Probe. This proves specific binding.
-
-
Photo-Crosslinking:
-
Wash cells 2x with cold PBS to remove unbound probe.
-
Keep cells on ice. Irradiate with UV light (365 nm) for 10 minutes. Note: The diazirine activates and covalently crosslinks to any protein within ~4 Å.
-
-
Lysis & Click Chemistry:
-
Lyse cells, centrifuge (15,000 x g, 10 min) to clear debris.
-
Adjust protein concentration to 1 mg/mL.
-
Add Click Reagents (Biotin-Azide, TCEP, TBTA, CuSO4) and incubate for 1 hour at RT with rotation.
-
-
Enrichment:
-
Add Streptavidin beads to capture biotinylated proteins (overnight, 4°C).
-
Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent background binders.
-
-
Elution & Detection:
-
Perform On-Bead Digestion (Trypsin) for LC-MS/MS analysis.
-
Data Analysis: Targets are identified as proteins significantly enriched in the Experimental Group vs. the Competition Control.
-
Workflow Visualization (PAL)
Caption: Figure 1.[7][8][9][10] Photo-Affinity Labeling (PAL) workflow. The 1,2,4-oxadiazole probe covalently captures the target in live cells before biotinylation and MS analysis.
Section 2: Label-Free Validation – Cellular Thermal Shift Assay (CETSA)
Rationale:
Chemical probes can sometimes alter binding kinetics. CETSA validates target engagement using the unmodified 1,2,4-oxadiazole derivative. It relies on the biophysical principle that ligand binding stabilizes a protein, shifting its melting temperature (
Experimental Protocol: CETSA Melt Curve
Materials:
-
Thermal Cycler (PCR machine).
-
Detection method: Western Blot (if antibodies available) or Mass Spectrometry (Thermal Proteome Profiling - TPP).
Step-by-Step Workflow:
-
Treatment:
-
Treat live cells with the compound (e.g., 5x EC50) or DMSO control for 1 hour.
-
-
Aliquot & Heat:
-
Divide cell suspension into 10–12 PCR tubes.
-
Heat each tube to a distinct temperature (gradient from 37°C to 67°C) for 3 minutes.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Detection:
-
Collect supernatant.
-
Analyze via Western Blot.[12]
-
Result: The compound-treated sample will show a stronger band intensity at higher temperatures compared to DMSO.
-
Workflow Visualization (CETSA)
Caption: Figure 2.[16][17] CETSA workflow. Ligand binding stabilizes the target protein, preventing precipitation during thermal challenge.
Section 3: Complementary In Silico & Genetic Methods
While Proteomics and CETSA provide physical evidence, they should be triangulated with:
-
Reverse Docking: Since the 1,2,4-oxadiazole is a rigid scaffold, it is highly amenable to structure-based virtual screening. Use the derivative structure to query the PDB (Protein Data Bank) for potential binding pockets (e.g., using Schrödinger or AutoDock Vina).
-
CRISPR-Cas9 Resistance Screens: If the compound is cytotoxic, generate a resistant cell line using a genome-wide CRISPR knockout library. The genes that confer resistance when deleted (or enriched) often point directly to the target or its immediate pathway.
References
-
Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[10][12][16][18] Nature Protocols. [Link]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msbioworks.com [msbioworks.com]
- 9. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Welcome to the technical support guide for the purification of 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Given the specific chemical nature of this molecule—a polar, water-soluble hydrochloride salt of a nitrogenous heterocycle—purification can present unique challenges.[1][2] This guide is structured to address these issues directly, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your work.
Section 1: Understanding the Molecule & Initial Troubleshooting
The structure of 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole as a hydrochloride salt dictates its physical properties. The protonated azetidine ring makes the compound highly polar and salt-like. This dramatically increases its solubility in polar solvents like water and alcohols, while decreasing solubility in common non-polar organic solvents. This is the central challenge in its purification.
FAQ 1: My crude product is a sticky oil or gum after synthesis and workup. How can I solidify it?
This is a common issue for highly polar, amorphous hydrochloride salts. "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid.
Root Cause Analysis:
-
High Polarity & Hygroscopicity: The HCl salt is likely absorbing atmospheric moisture.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can get trapped, preventing crystallization.
-
Impurities: The presence of other salts or organic byproducts can act as a eutectic mixture, depressing the melting point and inhibiting lattice formation.
Troubleshooting Protocol:
-
Solvent Removal (Azeotropic Distillation):
-
Dissolve the oil in a minimal amount of methanol or ethanol.
-
Add a solvent that forms a low-boiling azeotrope with water and other potential solvents, such as toluene or isopropanol.
-
Concentrate the mixture under reduced pressure. Repeat this process 2-3 times. This helps to rigorously chase off water and residual high-boiling solvents.
-
-
Trituration with an Anti-Solvent:
-
An "anti-solvent" is a solvent in which your product is insoluble, but your impurities may be soluble.
-
Add a non-polar solvent like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate dropwise to the oil while vigorously stirring or sonicating.
-
The goal is to induce precipitation or crystallization of your product. Often, scratching the side of the flask with a glass rod can initiate this process.
-
If a solid forms, continue stirring for several hours to allow for complete precipitation, then filter, wash with the anti-solvent, and dry under high vacuum.
-
-
Lyophilization (Freeze-Drying):
-
If the compound is highly water-soluble and other methods fail, dissolve the crude material in a minimal amount of water (or a water/t-butanol mixture).
-
Freeze the solution and lyophilize it. This can often produce a fine, amorphous powder, which is easier to handle than a gum, although it may not improve purity significantly.
-
FAQ 2: My initial purity by HPLC is low (<85%). What are the likely impurities?
Understanding potential impurities is key to designing a purification strategy. Based on typical synthetic routes for 1,2,4-oxadiazoles, common impurities include starting materials, reaction byproducts, and side-products.[3][4][5][6][7][8]
Potential Impurities & Identification:
-
Unreacted Starting Materials: Such as N-Boc-azetidine precursors or acetamidoxime.
-
Coupling Reagent Byproducts: If carbodiimides like EDC were used, N,N'-dicyclohexylurea (DCU) or similar urea byproducts may be present.
-
Isomeric Byproducts: Small amounts of the 1,3,4-oxadiazole isomer could form depending on the synthetic conditions.[6]
-
Degradation Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions.
Section 2: Mastering Crystallization for Polar Salts
Recrystallization is the most powerful technique for purifying crystalline solids.[9] For a polar salt like this, the challenge lies in finding a suitable solvent system.
FAQ 3: How do I choose a solvent system for recrystallizing this hydrochloride salt?
The ideal solvent system will dissolve your compound when hot but have low solubility when cold. For polar salts, this often involves a polar "solvent" and a less polar "anti-solvent".
Solvent Screening Protocol:
-
Primary Solvents (Good Solvents): Start with highly polar, protic solvents.
-
Water
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
-
Anti-Solvents (Poor Solvents): These are less polar solvents that are miscible with your primary solvent.
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (ACN)
-
Acetone
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
-
Step-by-Step Recrystallization:
-
Place the crude solid in a flask.
-
Add a minimal amount of the primary solvent (e.g., hot ethanol) dropwise until the solid just dissolves.
-
While the solution is still warm, add the anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Crystals should form. If not, try scratching the flask or adding a seed crystal.
-
Isolate the crystals by filtration, wash with a cold mixture of the solvent/anti-solvent system, and dry under high vacuum.
| Solvent System Combination | Rationale & Expected Outcome |
| Methanol / MTBE | High polarity difference. Good for inducing rapid precipitation. May require slow addition of MTBE to avoid oiling out. |
| Ethanol / Ethyl Acetate | A classic choice. Both solvents are relatively non-toxic and easily removed. Good potential for forming high-quality crystals. |
| Isopropanol / Acetonitrile | Good for compounds that are slightly less polar. Slower cooling can yield larger crystals. |
| Water / Isopropanol or Acetone | Use if the compound is extremely water-soluble. The organic solvent reduces the dielectric constant of the solution, forcing the salt out. |
Diagram: Decision Workflow for Recrystallization
Caption: Decision tree for troubleshooting recrystallization.
Section 3: Chromatographic Purification Strategies
While standard silica gel chromatography is often unsuitable for highly polar basic salts (which tend to streak or stick irreversibly to the acidic silica), several alternative chromatographic techniques can be effective.
FAQ 4: Can I use column chromatography? My compound streaks badly on silica gel.
Yes, but not with standard silica gel. The basic azetidine moiety interacts strongly with the acidic silanol groups on the silica surface.
Recommended Alternatives:
-
Reverse-Phase Chromatography (C18): This is the most effective method.[10][11][12][13] The stationary phase is non-polar (like C18-functionalized silica), and the mobile phase is polar.
-
Stationary Phase: C18-silica ("RP-18").
-
Mobile Phase: A gradient of Water and Methanol or Acetonitrile.
-
Additive: Crucially, an additive is required to improve peak shape. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic phases. The acid protonates any free amine, preventing interaction with residual silanols on the stationary phase, leading to sharp, symmetrical peaks.
-
Post-Column Workup: After pooling and evaporating the pure fractions, the product will be a TFA or formate salt. To get the HCl salt, dissolve the residue in a minimal amount of solvent (like DCM or MeOH) and add a solution of HCl in diethyl ether or isopropanol to precipitate the desired hydrochloride salt.
-
-
Alumina Chromatography: Alumina is slightly basic and can be a better option than silica for purifying basic compounds.[14] Use a mobile phase system like Dichloromethane/Methanol with a small amount of ammonium hydroxide to improve elution.
-
Ion-Exchange Chromatography: This method separates molecules based on their charge.
-
Stationary Phase: A strong cation exchange (SCX) resin.
-
Protocol: Load the crude sample in a low-ionic-strength solvent (e.g., water or methanol). Wash away neutral and acidic impurities. Then, elute your protonated compound using a buffer with a high salt concentration or a basic modifier (e.g., methanol with 2M ammonia).
-
Diagram: Purification Strategy Selection
Sources
- 1. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | C6H9N3O | CID 46737147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromtech.com [chromtech.com]
- 14. reddit.com [reddit.com]
"5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride" off-target effects in assays
This is the Technical Support Center for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride .
Compound: this compound CAS: 1185303-98-3 Chemical Class: Azetidinyl-Oxadiazole / Nicotinic Acetylcholine Receptor (nAChR) Ligand Support Ticket ID: T-AZOX-001[1]
Executive Warning: The "Stealth" Electrophile
While often designed or selected as a bioisostere for nicotinic agonists (similar to the pyrrolidinyl-oxadiazole class), 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole possesses a distinct chemical liability often overlooked: Cysteine Reactivity .[1]
Recent chemoproteomic profiling has identified the azetidinyl-oxadiazole core as a cysteine-targeting electrophile.[1][2][3][4][5][6] Unlike standard reversible ligands, this motif can undergo ring-opening reactions with nucleophilic thiols.[1] This is the primary source of "off-target" noise in your assays, manifesting as time-dependent inhibition, unexpected toxicity, or compound instability in thiol-rich buffers.[1]
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Chemical Stability & Assay Conditions
Q1: My IC50/EC50 values shift significantly depending on how long I pre-incubate the compound. Why? Diagnosis: This is a hallmark of covalent or pseudo-irreversible binding .[1] Technical Insight: The strained azetidine ring, activated by the electron-withdrawing oxadiazole, is susceptible to nucleophilic attack by cysteine residues on your target protein (or off-targets).[1]
-
Short incubation: Measures initial reversible binding (kinetic equilibrium).[1]
-
Long incubation: Allows time for the covalent bond to form, appearing as "increased potency" (lower IC50) or "progressive inhibition."[1] Action: Run a time-dependent inhibition (TDI) assay. If potency increases >5-fold over 60 minutes, you are likely observing covalent modification, not simple agonism/antagonism.[1]
Q2: The compound shows no activity in my functional assay, but binds in radioligand displacement. What is interfering?
Diagnosis: Buffer incompatibility (Thiol Scavenging).[1]
Technical Insight: If your assay buffer contains DTT (Dithiothreitol) ,
-
Remove strong reducing agents (DTT/BME) from the assay buffer.[1]
-
Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is less nucleophilic than DTT.[1]
Category B: Pharmacological Off-Targets[1]
Q3: I am seeing unexpected depolarization or calcium flux in cells lacking nAChRs. What is the target?
Diagnosis: 5-HT3 Receptor Cross-Reactivity .
Technical Insight: The pharmacophore of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (a basic amine linked to an aromatic system) is highly homologous to 5-HT3 receptor agonists.[1] The azetidine nitrogen mimics the basic center of serotonin.[1]
Action: Pre-treat control cells with a selective 5-HT3 antagonist (e.g., Ondansetron, 1
Q4: My patch-clamp data shows "run-down" or inhibition of currents at high concentrations, even for non-target channels. Diagnosis: hERG Channel Blockade or Non-specific Cysteine Modification . Technical Insight:
-
hERG: Small, basic amines are privileged structures for the hERG potassium channel pore.[1] This is a standard liability.[1]
-
Cysteine Modification: Ion channels are rich in cysteines.[1] At high concentrations (>10
M), the electrophilic nature of the azetidine can non-specifically modify channel gating residues.[1]
Part 2: Validation Protocols
Protocol 1: Thiol-Reactivity Assessment (The "DTT Test")
Use this to confirm if your buffer is destroying the compound.[1]
Objective: Quantify the half-life of the compound in the presence of biological thiols.
-
Prepare Stock: Dissolve compound to 10 mM in DMSO.
-
Reaction Mix: Dilute compound to 100
M in PBS (pH 7.4). -
Split Sample:
-
Vial A: PBS only (Control).
-
Vial B: PBS + 1 mM DTT (or 5 mM Glutathione).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 30, 60, and 120 minutes. Quench with 0.1% Formic Acid/Acetonitrile.[1]
-
Analysis: Analyze via LC-MS. Look for the parent mass (M+H) and the specific "DTT-Adduct" mass (Parent + 154 Da).[1]
-
Criteria: If Parent signal in Vial B drops >20% relative to Vial A within 1 hour, the compound is chemically unstable in reducing buffers.[1]
Protocol 2: Distinguishing Desensitization vs. Covalent Inhibition
Use this for nAChR functional assays.
Context: nAChRs (especially
-
Method: FLIPR (Calcium Flux) or Electrophysiology.[1]
-
Agonist Application: Apply compound for 2 seconds (Electro) or via rapid injection (FLIPR).[1] Do NOT use a "soak" protocol.
-
Washout Test:
Part 3: Mechanistic Visualization
The following diagram illustrates the dual-pathway liability of the compound: the intended reversible binding to nAChR and the unintended covalent modification of off-target cysteines.[1]
Caption: Mechanism of Action vs. Liability.[1] The azetidinyl-oxadiazole core acts as a reversible ligand for nAChRs but possesses intrinsic electrophilicity, leading to covalent adduct formation with accessible thiols.[1]
Summary Table: Key Assay Parameters
| Parameter | Recommendation | Reason |
| Buffer pH | 7.0 - 7.4 | Avoid pH > 8.0 to minimize nucleophilicity of background cysteines.[1] |
| Reducing Agents | AVOID DTT/BME | Reacts with the azetidine ring, neutralizing the compound.[1] Use TCEP if necessary.[1] |
| Incubation Time | Minimize (< 10 min) | Long incubations favor non-specific covalent modification.[1] |
| Controls | 5-HT3 Antagonist | Rule out serotonergic cross-reactivity.[1] |
| Storage | -20°C (Dry Powder) | Avoid storing in DMSO > 1 month; hygroscopic salt (HCl) promotes hydrolysis.[1] |
References
-
Ghorbani, F., et al. (2024).[1][2][4] Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles. Journal of the American Chemical Society.[1] [1][5]
-
Ji, J., et al. (2007).[1][8] Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry. (Structural context for azetidine-containing nAChR ligands).
-
Romanelli, M. N., et al. (2007).[1][8] Central nicotinic receptors: structure, function, ligands, and therapeutic potential. ChemMedChem.
Sources
- 1. procurenbuy.com [procurenbuy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A-366833 | C11H12N4 | CID 9942427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A-366,833 [medbox.iiab.me]
"5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride" minimizing batch-to-batch variability
Technical Support Center: Minimizing Batch-to-Batch Variability in 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride
Executive Summary & Core Directive
In the development of S1P receptor modulators and other heterocyclic bioactives, This compound serves as a high-value scaffold.[1] However, its dual-heterocyclic nature—combining a strained azetidine ring with a thermodynamically sensitive 1,2,4-oxadiazole—creates a "perfect storm" for batch variability.[1]
The Problem: Researchers frequently encounter batch-to-batch inconsistencies manifesting as variable hygroscopicity, non-stoichiometric HCl content (leading to pH drifts in biological assays), and trace linear intermediates that act as silent assay interferents.[1]
The Solution: This guide moves beyond basic "purity" checks. We define a Control-Point Strategy that isolates the three root causes of variability: Cyclization Efficiency , Deprotection Specificity , and Salt Stoichiometry .
Visualizing the Critical Control Points
The following workflow illustrates where variability enters the system. We utilize a standard synthetic route (coupling N-Boc-azetidine-3-carboxylic acid with acetamidoxime) to highlight these nodes.[1]
Figure 1: Synthetic workflow highlighting the three primary sources of batch heterogeneity: Cyclization completeness, Azetidine ring integrity, and Salt stoichiometry.
Technical Troubleshooting & Protocols (Q&A)
Issue 1: The "Sticky Solid" & Variable Molecular Weight
User Question: "My latest batch is hygroscopic and weighs differently than the previous lot. Elemental analysis shows inconsistent Chlorine levels.[1] Is this a di-HCl salt?"
Scientist Response:
It is highly unlikely to be a stable di-HCl salt.[1] The oxadiazole nitrogen is weakly basic (
-
Mechanism: Rapid precipitation from ethereal HCl often traps non-stoichiometric acid (e.g., 1.2–1.5 eq HCl).[1] This excess acid lowers the pH of your downstream buffers, potentially killing cells or altering enzymatic rates artifactually.[1]
-
Protocol for Standardization:
-
The "Reslurry" Technique: Do not just filter the precipitate.[1] Reslurry the crude salt in anhydrous diethyl ether or MTBE with 1% ethanol for 2 hours. This allows the crystal lattice to reorganize and release trapped HCl gas.[1]
-
Lyophilization: Instead of vacuum drying (which can be insufficient for deep-seated solvents), dissolve the final salt in water and lyophilize.[1] This ensures a consistent amorphous fluff with exactly 1.0 eq HCl and removes volatile acid residues.[1]
-
Verification: Perform a Silver Nitrate titration (Volhard method) rather than relying solely on elemental analysis, which can be skewed by water content [1].
-
Issue 2: The "Silent" Linear Impurity
User Question: "LC-MS shows a single peak, but my NMR shows small 'garbage' peaks around the aromatic region. My yield is also lower than expected."
Scientist Response:
You are likely seeing the O-acyl amidoxime intermediate .[1] The formation of the 1,2,4-oxadiazole ring requires high temperatures (
-
Why it matters: This intermediate can hydrolyze back to the starting materials in aqueous media, contaminating your biological assay with acetamidoxime.[1]
-
Diagnostic Check: Look for a shift in the methyl group signal in
H NMR.[1] The methyl group on the oxadiazole ring (approx 2.4 ppm) is distinct from the methyl on the linear amidoxime (approx 2.0-2.1 ppm).[1] -
Corrective Action: Monitor the reaction by HPLC, not TLC. Ensure the reaction mixture is heated (e.g., toluene reflux) until the linear intermediate is
.[1] If using CDI activation, ensure complete evolution of before adding the amidoxime [2].[1]
Issue 3: Azetidine Ring Integrity
User Question: "I used strong acid to remove the Boc group, and now I see a new impurity at M+18 in the Mass Spec."
Scientist Response: The M+18 peak suggests hydrolysis/ring-opening .[1] While azetidines are more stable than aziridines, they are still strained rings.[1] Prolonged exposure to strong aqueous acids or nucleophiles can open the ring to form a linear amino-alcohol derivative.[1]
-
Prevention:
-
Avoid aqueous acids (e.g.,
) for deprotection.[1] -
Preferred Method: Use
in Dioxane at C to Room Temperature.[1] The anhydrous conditions prevent nucleophilic attack by water on the azetidine ring.[1] -
Quench: Neutralize or remove solvent immediately after deprotection is complete.[1] Do not let the reaction sit overnight [3].
-
Standardized Specification Data
To ensure consistency, compare your batch data against these Critical Quality Attributes (CQAs).
| Attribute | Specification | Method of Verification |
| Appearance | White to off-white, free-flowing powder | Visual Inspection |
| Identity ( | Conforms to structure; No linear intermediate peaks | |
| Assay (HPLC) | C18 Column, | |
| Chloride Content | Argentometric Titration | |
| Water Content | Karl Fischer (Coulometric) | |
| Linear Impurity | HPLC (monitor relative retention time) |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Argentometric/Volhard titration of chloride salts).
-
Pace, A., & Pierro, P. (2009).[1][2] The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348.[1] Link
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]
Sources
Technical Support Center: High-Throughput Screening of Charged Small Molecules
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting physicochemical and assay interference challenges specific to charged small molecule libraries (cations, anions, zwitterions).
Introduction: The "Charged" Challenge
Welcome to the technical support hub. Unlike standard lipophilic libraries, charged small molecules (e.g., quaternary ammoniums, polyamines, sulfonates) present unique thermodynamic and kinetic challenges in High-Throughput Screening (HTS).
Why this fails:
-
Electrostatic Non-Specific Binding (NSB): Cationic compounds adhere avidly to the anionic carboxyl groups found on standard polystyrene surfaces.
-
Solubility Paradox: While often water-soluble, these compounds can precipitate in DMSO or "crash out" upon rapid dilution into high-ionic-strength buffers due to the "salting-out" effect.
-
Acoustic Impedance: High salt concentrations or ionic density can alter the speed of sound in the source well, causing failure in acoustic droplet ejection (ADE) systems.
Module 1: Compound Management & Solubility
Troubleshooting Guide: Precipitation & Storage
Q: My charged compounds are precipitating when I dilute them from DMSO stock into the assay buffer. Why?
A: This is likely "Solvent Shock." Charged molecules often exist as salts. When 100% DMSO stock hits an aqueous buffer, two things happen:
-
Exothermic Mixing: DMSO and water mixing releases heat, momentarily altering solubility.
-
Dielectric Constant Shift: DMSO has a lower dielectric constant than water. A rapid shift can force the salt form to aggregate before it solvates.
The Fix: The "Step-Down" Protocol Do not jump from 100% DMSO to 1% DMSO in one step.
-
Intermediate Plate: Dilute stock 1:10 with 50% DMSO/Water . This pre-solvates the ions while maintaining organic solubility.
-
Final Dilution: Transfer from the intermediate plate to the assay plate.
Q: Can I store my charged library in polypropylene (PP) plates?
A: Yes, but with caveats.
-
Cationic Compounds: Generally safe in PP.
-
Anionic/Zwitterionic Compounds: Can interact with slip agents (oleamide) found in low-quality PP plates.
-
Recommendation: Use Cyclic Olefin Copolymer (COC) plates for storage. They are inert, have low extractables, and minimize ionic adsorption.
Visual Workflow: Solubility Optimization
Figure 1: Decision tree for resolving precipitation issues in charged molecule libraries.
Module 2: Liquid Handling & Surface Interactions
FAQ: Acoustic & Physical Transfer
Q: My acoustic liquid handler (e.g., Echo®) reports "survey failure" or inconsistent transfer volumes for my salt library.
A: Acoustic Droplet Ejection (ADE) relies on a calibrated speed of sound through the liquid.
-
The Physics: High concentrations of charged ions change the fluid's density and viscosity, altering acoustic impedance.
-
The Fix:
-
Recalibrate Fluid Class: Do not use the standard "DMSO" calibration. Use the "Surfactant/High Salt" factory calibration or build a custom fluid class.
-
Centrifugation: Charged aggregates scatter sound waves. Centrifuge source plates at 2000 x g for 5 mins to clear micro-precipitates.
-
Q: I see high background in my negative control wells. Is it carryover?
A: If you use pin-tools or tips, yes. Charged molecules (especially cations) form electrostatic bonds with steel pins or standard pipette tips.
-
The Fix:
-
Switch to Acoustic: Eliminates contact.
-
If using tips: Use Low-Retention (Fluoropolymer coated) tips.
-
Wash Protocol: Add a high-ionic strength wash (0.5M NaCl) between the DMSO and water wash steps to displace electrostatically bound compounds.
-
Data: Microplate Selection Matrix
| Plate Material | Surface Charge | Compatibility with Cations (+) | Compatibility with Anions (-) | Recommendation |
| Polystyrene (PS) | Negative (Carboxyl) | Poor (High Binding) | Good | Avoid for screening |
| Polypropylene (PP) | Neutral/Hydrophobic | Good | Moderate | Good for storage |
| NBS (Non-Binding) | Neutral (Hydrophilic) | Excellent | Excellent | Best for Assay |
| Tissue Culture (TC) | Highly Negative | Critical Failure | Good | Never use for biochemical HTS |
Module 3: Assay Interference & False Positives
Troubleshooting: Aggregation & Promiscuity
Q: I have a high hit rate (3-5%), but the IC50 curves are steep (Hill slope > 2). Are these real?
A: Likely not. Charged molecules are prone to forming Colloidal Aggregates at specific concentrations. These aggregates sequester enzymes non-specifically, leading to false inhibition.[1] This is the hallmark of "Promiscuous Inhibitors" (PAINS).
The "Detergent Test" Protocol (Mandatory Validation): To distinguish a true binder from an aggregate:
-
Run the assay with the standard buffer.
-
Run a parallel assay adding 0.01% Triton X-100 (or freshly prepared Tween-20).
-
Analysis:
-
Activity Retained: True Binder.
-
Activity Lost: Aggregator (Detergent breaks up the colloid).
-
Q: My fluorescent readout is quenching in the presence of amine-heavy compounds.
A: Amines can act as electron donors, quenching fluorophores via Photoinduced Electron Transfer (PET).
-
The Fix: Switch to a Red-Shifted Fluorophore (excitation > 600nm). Charged interferences are most severe in the blue/green spectrum (e.g., Coumarin, Fluorescein).
Visual Workflow: Hit Triage Strategy
Figure 2: Triage workflow to filter out false positives caused by colloidal aggregation.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
-
Spicer, T., & Hodder, P. (2025). Acoustic Liquid Handling in Screening. Assay Guidance Manual. Link
-
Jadhav, A., et al. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry. Link
-
Corning Life Sciences. (n.d.). Microplate Selection Guide: Surface Chemistry. Link
Sources
Technical Support Center: Metabolic Stability of Azetidine Derivatives
Welcome to the Azetidine Optimization Hub. Role: Senior Application Scientist Status: Online Session ID: AZT-STAB-2026
Introduction
Azetidines are powerful bioisosteres for gem-dimethyl groups, amines, and cyclobutanes, offering reduced lipophilicity (
This guide addresses the specific instability mechanisms of azetidines—oxidative
Module 1: Diagnostic Workflow (Troubleshooting)
Before synthesizing new analogs, you must diagnose the mechanism of instability. Azetidines fail primarily via two distinct pathways: Cytochrome P450 (CYP)-mediated oxidation or Glutathione S-Transferase (GST)-mediated conjugation.
Diagnostic Decision Tree
Use this logic flow to determine if your instability is oxidative (CYP) or conjugative (GST/Chemical).
Figure 1: Diagnostic workflow to distinguish between oxidative clearance and reactive ring opening.
Module 2: Strategic Solutions
Once the mechanism is identified, apply the following structural modifications.
Strategy A: Mitigating CYP-Mediated -Oxidation
The Issue: CYPs attack the electron-rich
The Fix: Electronic Deactivation via C3-Substitution
Placing electron-withdrawing groups (EWGs) at the C3 position (the
| Modification | Mechanism of Action | Impact on Stability |
| 3-Fluoro | Lowers | Moderate. Reduces basicity, lowering CYP heme binding affinity. |
| 3,3-Difluoro | Stronger inductive effect; significant | High. Often renders the ring metabolically inert to oxidation. |
| 3-Oxa (Oxetane) | Bioisosteric replacement of C3 with Oxygen. | High. Changes ring electronics entirely; reduces basicity. |
Technical Insight: The "puckering" angle of the azetidine ring is influenced by C3 substitution. 3,3-difluoroazetidine adopts a puckered conformation that can sterically shield the lone pair on the nitrogen, further reducing N-oxidation liabilities.
Strategy B: Preventing Nucleophilic Ring Opening (GSH Attack)
The Issue: Highly strained azetidines, particularly spirocyclic azetidines or those with good leaving groups at the
The Fix: Steric Shielding & Strain Management
-
Steric Bulk: Introduce gem-dimethyl groups at the
-positions (C2/C4) to block the trajectory of the incoming nucleophile (GSH). -
Scaffold Hopping: If a spiro-azetidine (e.g., 2-oxa-6-azaspiro[3.3]heptane) shows high GSH turnover, switch to a less strained bridged system (e.g., 2-azabicyclo[2.1.1]hexane) or a larger spiro-ring (spiro[3.4]).
Strategy C: N-Substituent Optimization
The Issue: N-aryl azetidines are prone to acid-mediated decomposition if an ortho-substituent can act as an intramolecular nucleophile. The Fix:
-
Replace electron-rich N-phenyl groups with electron-deficient N-pyridyl or N-pyrimidinyl groups. This delocalizes the nitrogen lone pair, stabilizing the C-N bond against hydrolysis.
Module 3: Experimental Protocols
These protocols are designed to validate the strategies above.
Protocol 1: GSH Trapping Assay (Non-CYP Liability)
Use this to detect intrinsic ring reactivity common in strained spiro-systems.
Reagents:
-
Test Compound (
) -
Reduced Glutathione (GSH,
) -
Human Liver Cytosol (HLC) or S9 Fraction (contains GSTs)
-
Buffer: Potassium Phosphate (
, pH 7.4)
Workflow:
-
Incubation: Mix Compound + HLC + GSH in buffer.
-
Control: Run a parallel tube without HLC (buffer + GSH only) to detect chemical reactivity.
-
Timepoints: 0, 30, 60, 120 min at 37°C.
-
Termination: Quench with ice-cold Acetonitrile (1:3 v/v).
-
Analysis: LC-MS/MS. Monitor for Parent and [Parent + 307 Da] (GSH adduct).
Interpretation:
-
Adduct in Buffer only: Chemical instability (High reactivity).
-
Adduct in HLC only: Enzymatic (GST) mediated ring opening.
Protocol 2: Reactive Metabolite Trapping (CYP-Mediated)
Use this to detect aldehyde formation from oxidative ring opening.
Reagents:
-
Trapping Agent: Methoxylamine or Semicarbazide (
). -
Matrix: Human Liver Microsomes (HLM) + NADPH.[2]
Mechanism: If the azetidine ring opens oxidatively, it forms an aldehyde. Methoxylamine condenses with the aldehyde to form a stable oxime.
Analysis:
Look for [M + 16 - 2 + 29] (Oxidation + Ring Open -
Module 4: Frequently Asked Questions (FAQs)
Q: Why does 3,3-difluoroazetidine sometimes show lower metabolic stability than the parent?
A: While fluorine blocks oxidation and lowers basicity, it increases lipophilicity (
Q: Can I use cyclobutane as a stable surrogate?
A: Cyclobutane lacks the nitrogen handle for solubility and vector orientation. A better surrogate for a metabolically unstable azetidine is often the bicyclo[1.1.1]pentane (BCP) amine, which mimics the geometry and basicity but is metabolically robust due to the absence of
Q: I see "Time-Dependent Inhibition" (TDI) of CYP3A4. Is the azetidine responsible?
A: Likely. The oxidative ring opening of azetidines generates reactive aldehydes. These aldehydes can covalently bind to the CYP heme or protein backbone, causing irreversible mechanism-based inhibition (MBI). Always run an
References
-
Metabolism of Strained Rings: Li, X. Q., et al. (2019).[1] "Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition, 47(11), 1247-1256.[1] Link
-
Intramolecular Decomposition: Bai, G., et al. (2021).[3] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link
-
Fluorine Effects: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
-
Azetidine Bioisosteres: Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
Sources
- 1. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the scale-up synthesis of azetidinyl heterocycles
Status: Operational Ticket ID: AZT-SCALE-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
This guide addresses the specific engineering and chemical challenges encountered when scaling azetidine synthesis from milligram (medicinal chemistry) to kilogram (process chemistry) scales. Azetidines possess significant ring strain (~25.4 kcal/mol), making them prone to ring-opening, polymerization, and thermal runaway. This guide prioritizes safety , process control , and isolation integrity .
Module 1: Ring Construction & Thermal Management
The Challenge: Exotherm Control in Cyclization
User Issue: "We are observing thermal runaway and low yields when scaling the cyclization of
Root Cause Analysis: The intramolecular nucleophilic substitution to form the 4-membered ring is highly exothermic. In batch mode, the accumulation of unreacted starting material followed by sudden initiation causes a heat spike that exceeds the cooling capacity, leading to polymerization or explosive ring opening.
Troubleshooting Guide: Batch vs. Flow
| Feature | Batch Process (Traditional) | Continuous Flow (Recommended) |
| Heat Transfer | Poor (Surface-to-volume ratio decreases with scale) | Excellent (High surface-to-volume ratio) |
| Residence Time | Hours (Promotes side reactions) | Minutes/Seconds (Kinetic control) |
| Safety Profile | High risk of thermal runaway | Inherently safer (Small active volume) |
| Yield | 40–60% (Variable) | >85% (Consistent) |
Protocol 1.1: Continuous Flow Synthesis of Azetidine Salts
Based on recent OPR&D advancements for handling hazardous strained rings.
Reagents:
-
Feed A: Epichlorohydrin or 1-bromo-3-chloropropane (1.0 equiv) in EtOH.
-
Feed B: Primary amine (1.2 equiv) + DIPEA (1.5 equiv) in EtOH.
Workflow:
-
Setup: Use a Hastelloy or PFA tube reactor (coil volume ~10–50 mL depending on throughput).
-
Pumping: Pump Feed A and Feed B via HPLC pumps into a T-mixer.
-
Reaction Zone: Residence time (
) = 10–20 min at 80–100 °C. The back-pressure regulator (BPR) must be set to 5–10 bar to prevent solvent boiling. -
Quench: Direct the output into a cooled vessel containing HCl in Et2O or IPA to immediately precipitate the azetidine hydrochloride salt.
Caption: Continuous flow setup for azetidine synthesis, ensuring rapid heat dissipation and immediate salt formation.
Module 2: Functionalization (The "Iodide Trap")
The Challenge: Palladium Catalyst Inhibition
User Issue: "Our Buchwald-Hartwig coupling works on bromides but fails completely when we switch to the corresponding iodide to improve reactivity."
Scientific Insight (The "Iodide Effect"):
Contrary to standard trends in cross-coupling (where Ar-I > Ar-Br), azetidine couplings often fail with aryl iodides. The high concentration of iodide ions generated during the reaction forms stable, inactive halide-bridged palladium dimers
Troubleshooting Guide: Coupling Optimization
Q: How do I overcome the iodide inhibition?
-
Option A: Switch to Aryl Bromides or Aryl Triflates . They are less prone to forming stable inhibitory dimers.
-
Option B (If you must use Iodide): Use a specialized bulky biaryl phosphine ligand (e.g., BrettPhos, RuPhos) which sterically hinders dimer formation.
-
Option C: Add a silver salt (e.g., AgOTf) to scavenge iodide (expensive for scale-up, but effective).
Q: My azetidine ring is opening during coupling. Why?
-
Cause: Use of strong bases (e.g., NaOtBu) with electron-deficient azetidines can trigger ring opening via elimination or nucleophilic attack.
-
Solution: Switch to weaker bases like Cs2CO3 or K3PO4 and use non-polar solvents (Toluene/Dioxane) to suppress ionic ring-opening pathways.
Data: Catalyst/Halide Performance Matrix
| Electrophile | Ligand System | Base | Outcome | Notes |
| Ar-I | Pd(OAc)2 / BINAP | NaOtBu | Failure (<10%) | Catalyst poisoning by I⁻. |
| Ar-Br | Pd(OAc)2 / BINAP | NaOtBu | Good (85%) | Standard reactivity. |
| Ar-I | Pd2(dba)3 / XPhos | Cs2CO3 | Moderate (60%) | Bulky ligand mitigates dimer formation. |
| Ar-Cl | Pd-PEPPSI-IPr | KOtBu | Excellent (92%) | NHC ligands stabilize the active species. |
Module 3: Isolation & Handling (The "Vanishing Product")
The Challenge: Volatility & Stability
User Issue: "We obtained 95% conversion by HPLC, but after rotary evaporation, the flask was empty."
Root Cause Analysis: Low molecular weight azetidines (e.g., 3-fluoroazetidine, azetidine) have significant vapor pressure. Furthermore, free-base azetidines degrade rapidly upon exposure to air (oxidation) or moisture (ring opening).
Protocol 3.1: Non-Volatile Salt Isolation
Never isolate the free base on scale unless absolutely necessary.
-
Reaction Completion: Confirm conversion of the precursor.
-
Scavenging: If a metal catalyst was used, pass the stream through a scavenger cartridge (e.g., Thiol-silica).
-
Salt Formation (The "Crash Out"):
-
Dilute the reaction mixture with a non-polar solvent (e.g., MTBE or Et2O).
-
Slowly add 1.1 equiv of anhydrous acid (e.g., 4M HCl in Dioxane or Oxalic acid in Acetone).
-
Critical: Maintain temperature <10°C to prevent acid-catalyzed ring opening during the exotherm of neutralization.
-
-
Filtration: The azetidine salt will precipitate. Filter under N2 to avoid hygroscopic water uptake.
Caption: Decision tree for handling volatile azetidines, prioritizing salt formation to prevent yield loss.
Module 4: Advanced Synthesis (Strain-Release)
The Modern Route: Azabicyclo[1.1.0]butane (ABB)
For 3,3-disubstituted azetidines (which are difficult to make via cyclization), the ring-opening of ABB is the industry standard.
Key Advantage: The "spring-loaded" nature of ABB allows for the introduction of complex nucleophiles (Grignards, amines, thiols) at the 3-position without harsh conditions.
Safety Note: ABB is high-energy. On scale (>100g), it should be generated in situ or handled in solution, never distilled to dryness.
References
-
Scalable Synthesis via Sulfinamides: Use of chiral sulfinamides for scalable azetidine synthesis. Journal of Organic Chemistry (2024).
-
Flow Chemistry & Safety: Continuous flow synthesis of azetidinium salts to manage exotherms. Journal of Organic Chemistry (2021).
-
Buchwald-Hartwig Challenges: Mechanistic studies on the inhibition of Pd catalysts by iodide in azetidine coupling. WuXi AppTec Chemical Insights (2023).
-
Ring Stability & Decomposition: Analysis of azetidine ring opening and stability profiles. Organic & Biomolecular Chemistry (2021). [1]
-
Strain-Release Chemistry: Utilization of Azabicyclo[1.1.0]butane (ABB) for functionalized azetidines. Organic Letters (2026/Advanced Article).
Sources
Validation & Comparative
A Comparative Selectivity Profile of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride: A Guide for Researchers
This guide provides a comprehensive analysis of the selectivity profile of the novel muscarinic acetylcholine receptor (mAChR) agonist, 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride. In the landscape of cholinergic drug discovery, achieving subtype selectivity is a critical determinant of therapeutic efficacy and tolerability. This document is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against established muscarinic agonists and detailing the experimental frameworks required for such an evaluation.
The core of this guide is built on the principle that the 1,2,4-oxadiazole moiety serves as a bioisostere for the ester group present in acetylcholine, often conferring metabolic stability and potent receptor interactions. Historical research has demonstrated that replacing a methyl ester with a 3-methyl-1,2,4-oxadiazole ring in azabicyclic structures can produce potent muscarinic agonists capable of penetrating the central nervous system.[1] The inclusion of an azetidine ring, a small, rigid nitrogenous heterocycle, further influences the compound's interaction with the orthosteric binding site of muscarinic receptors.
While direct experimental data for this compound is not extensively published, this guide will project a likely selectivity profile based on established structure-activity relationships (SAR) for this class of compounds. This projection will be contextualized by direct comparison with three well-characterized muscarinic agonists: the M1/M4-preferring agonist Xanomeline, the non-selective agonist with some preference for M3 receptors Pilocarpine, and the non-selective full agonist Oxotremorine M.
Comparative Selectivity at Muscarinic Receptors
The selectivity of a muscarinic agonist is paramount, as the five receptor subtypes (M1-M5) have distinct tissue distributions and downstream signaling pathways. M1, M3, and M5 receptors primarily couple through Gq/11 proteins to stimulate the phospholipase C pathway, leading to intracellular calcium mobilization.[2] In contrast, M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[2]
Table 1: Comparative Binding Affinity (Ki, nM) at Human Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 |
| 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl | <50 (Projected) | >200 (Projected) | >200 (Projected) | <50 (Projected) | >500 (Projected) |
| Xanomeline | 23.1 | 54.8 | 40.0 | 16.1 | 26.4[3] |
| Pilocarpine | ~18,000 (PI Turnover) | ~4,500 (GTPase) | ~30,000 (Kd) | N/A | N/A[4][5] |
| Oxotremorine M | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Note: Data for Pilocarpine is presented as EC50 or Kd values from functional assays due to variability in reported Ki values.
Table 2: Comparative Functional Potency (EC50, nM) and Efficacy at Human Muscarinic Receptors
| Compound | M1 (Calcium Flux) | M2 (cAMP Inhibition) | M3 (Calcium Flux) | M4 (cAMP Inhibition) | M5 (Calcium Flux) |
| 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl | Potent Agonist (Projected) | Weak Partial Agonist (Projected) | Weak Partial Agonist (Projected) | Potent Agonist (Projected) | Very Weak/No Activity (Projected) |
| Xanomeline | Potent Partial Agonist | Partial Agonist | Partial Agonist | Full Agonist | Partial Agonist[6] |
| Pilocarpine | 250,000 | 4,500 | Partial Agonist | N/A | N/A[5][7] |
| Oxotremorine M | 90 | Full Agonist | Full Agonist | Full Agonist | Full Agonist[8] |
Note: Efficacy is described qualitatively (Full Agonist, Partial Agonist, etc.) due to variations in reporting across different studies.
Based on SAR, this compound is projected to exhibit a preference for M1 and M4 receptors, similar to Xanomeline, due to the combination of the 1,2,4-oxadiazole ring and a compact azacyclic moiety.
Experimental Protocols for Selectivity Profiling
To empirically determine the selectivity profile of a novel compound, a tiered approach involving radioligand binding assays and functional assays is essential.
Radioligand Binding Assays
These assays determine the affinity of the test compound for the receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Muscarinic Receptor Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki) using a radioligand competition assay.
Detailed Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [3H]-N-methylscopolamine ([3H]-NMS) at a final concentration close to its Kd value.
-
50 µL of the test compound at various concentrations (typically a serial dilution).
-
-
For determining non-specific binding, a set of wells should contain 1 µM atropine instead of the test compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by the compound, determining its potency (EC50) and efficacy (Emax).
1. Calcium Flux Assay (for M1, M3, M5 Receptors)
This assay is suitable for Gq-coupled receptors that signal through an increase in intracellular calcium.
Workflow for Calcium Flux Assay
Caption: Workflow for determining functional potency (EC50) via a calcium flux assay.
Detailed Protocol: Calcium Flux Assay
-
Cell Plating and Dye Loading:
-
Plate CHO or HEK293 cells expressing M1, M3, or M5 receptors in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Incubate the plate for 1 hour at 37°C.
-
-
FLIPR Measurement:
-
Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Prepare a compound plate with serial dilutions of the test compound.
-
The FLIPR will add the compound to the cell plate and immediately begin measuring the fluorescence intensity.
-
Record the fluorescence signal for a period of 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a known full agonist like carbachol.
-
2. cAMP Assay (for M2, M4 Receptors)
This assay is suitable for Gi-coupled receptors that signal by inhibiting adenylyl cyclase, leading to a decrease in intracellular cAMP.
Workflow for HTRF cAMP Assay
Caption: Workflow for determining functional potency (EC50) via an HTRF cAMP assay.
Detailed Protocol: HTRF cAMP Assay
-
Cell Stimulation:
-
Harvest and resuspend cells expressing M2 or M4 receptors in a stimulation buffer.
-
In a 384-well plate, add the cell suspension to wells containing serial dilutions of the test compound.
-
Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells by adding a lysis buffer containing the HTRF detection reagents: a d2-labeled cAMP analog and a europium cryptate-labeled anti-cAMP antibody.
-
Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
HTRF Reading and Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the ratio of the 665 nm to 620 nm signals. This ratio is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.
-
Signaling Pathways of Muscarinic Acetylcholine Receptors
Understanding the downstream signaling pathways is crucial for interpreting functional data and predicting the physiological effects of a novel agonist.
Gq-Coupled Signaling (M1, M3, M5)
Caption: Simplified signaling pathway for Gq-coupled muscarinic receptors.
Gi-Coupled Signaling (M2, M4)
Caption: Simplified signaling pathway for Gi-coupled muscarinic receptors.
Conclusion
This guide provides a framework for the comprehensive selectivity profiling of this compound. While direct experimental data remains to be published, the structural motifs present in this compound suggest a promising profile as a potent M1/M4-preferring muscarinic agonist. The detailed experimental protocols and comparative data provided herein offer a robust starting point for researchers to empirically validate this hypothesis and further elucidate the therapeutic potential of this novel chemical entity. A thorough understanding of its selectivity is the cornerstone for advancing this compound in the drug discovery pipeline.
References
-
Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides. Journal of Medicinal Chemistry. [Link]
-
Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. MDPI. [Link]
-
Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]
-
Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. PubMed. [Link]
-
Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. PubMed. [Link]
-
Principles of the HTRF cAMP Assay. NCBI Bookshelf. [Link]
-
FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]
-
From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PubMed Central. [Link]
-
Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. PubMed Central. [Link]
-
In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. PubMed Central. [Link]
-
Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor. PNAS. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
How to run a cAMP HTRF assay. YouTube. [Link]
-
Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ResearchGate. [Link]
-
Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. PubMed Central. [Link]
-
HTRF® package insert cAMP HiRange. Cisbio. [Link]
-
Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors. PubMed Central. [Link]
-
Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. PubMed. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
-
Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor. PLOS ONE. [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]
-
Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. ResearchGate. [Link]
-
Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. PubMed Central. [Link]
-
Biased Profile of Xanomeline at the Recombinant Human M 4 Muscarinic Acetylcholine Receptor. ResearchGate. [Link]
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. National Institutes of Health. [Link]
-
Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors. PubMed. [Link]
-
Quantitative Receptor Model for Responses That Are Left- or Right-Shifted Versus Occupancy (Are More or Less Concentration-Sensitive). bioRxiv. [Link]
-
Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. PubMed. [Link]
-
Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. PubMed. [Link]
Sources
- 1. Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Azetidine vs. Pyrrolidine Analogs in Drug Design
Executive Summary
In the landscape of saturated nitrogen heterocycles, the pyrrolidine (5-membered) ring has long been a "workhorse" scaffold due to its synthetic accessibility from the chiral pool (e.g., proline). However, the azetidine (4-membered) ring has emerged as a high-value bioisostere, often referred to as the "Azetidine Switch."
This guide objectively analyzes the performance trade-offs between these two analogs. While pyrrolidines offer synthetic ease and flexibility, azetidines frequently demonstrate superior metabolic stability and reduced lipophilicity (LogD) , albeit with higher synthetic complexity. This guide provides the physicochemical rationale, experimental data, and decision-making frameworks required to deploy these scaffolds effectively.
Part 1: Physicochemical & Structural Profiling
The decision to substitute a pyrrolidine with an azetidine is rarely arbitrary; it is a calculated move to alter the physicochemical vector of a lead compound.
Comparative Metrics Table
| Feature | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Drug Design |
| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | Azetidine is more reactive/harder to synthesize but offers unique vector geometry. |
| Basicity ( | ~11.3 (unsubst.) | ~11.3 (unsubst.) | Similar intrinsic basicity, but azetidine amine |
| Lipophilicity ( | Baseline | -0.4 to -1.0 | Critical: Azetidine significantly lowers lipophilicity, improving solubility and LLE (Ligand Lipophilicity Efficiency). |
| Conformation | Envelope/Twist (Flexible) | Puckered Square (Rigid) | Azetidine reduces entropic penalty upon binding; "locks" vectors. |
| Metabolic Liability | High ( | Low to Moderate | Azetidine ring strain disfavors formation of the radical cation intermediate required for CYP450 oxidation. |
The "Azetidine Switch" Mechanism
The reduction in lipophilicity observed when moving from pyrrolidine to azetidine is not merely due to the loss of a methylene group (
-
Expert Insight: When a pyrrolidine lead suffers from high intrinsic clearance (
), switching to azetidine is a validated strategy. The 4-membered ring is less lipophilic, reducing affinity for the greasy active sites of CYP450 enzymes, and the -protons are less accessible for metabolic abstraction.
Part 2: Performance Analysis & Case Studies
Metabolic Stability and Potency
Data indicates that azetidines often maintain or improve potency while drastically reducing metabolic clearance.
Case Study: STAT3 Inhibitors In the development of small-molecule STAT3 inhibitors, researchers compared glycine, pyrrolidine, and azetidine linkers to optimize potency and stability.
-
Experimental Observation: The transition from a flexible acyclic amine to pyrrolidine improved potency, but the azetidine analogue provided a further log-order improvement in potency (
) while optimizing physicochemical properties. -
Data Interpretation:
Case Study: MAGL Inhibitors In the design of Monoacylglycerol Lipase (MAGL) inhibitors, azetidine carbamates were compared to piperidine and pyrrolidine analogs.
-
Result: The azetidine scaffold facilitated the formation of a covalent bond with the active site serine more efficiently than the larger rings, likely due to the relief of ring strain upon ring-opening or specific steric fits that the larger pyrrolidine could not accommodate [2].
Decision Logic: When to Switch?
Use the following logic flow to determine if an azetidine switch is warranted for your lead series.
Figure 1: Strategic decision tree for selecting between pyrrolidine and azetidine scaffolds based on ADME/Tox and potency data.
Part 3: Synthetic Feasibility & Challenges[3][4]
While azetidines offer superior properties, they are significantly harder to synthesize than pyrrolidines.
-
Pyrrolidine Access: Readily available from the "Chiral Pool" (L-Proline, Hydroxyproline). Ring formation is thermodynamically favorable (5-exo-tet).
-
Azetidine Access: "Chiral Pool" options are limited (L-Azetidine-2-carboxylic acid is expensive/rare).
Part 4: Experimental Protocols
To validate the superiority of an azetidine analog, you must perform a side-by-side Microsomal Stability Assay. This protocol is the industry standard for verifying the "Metabolic Stability" claim.
Protocol 1: Comparative Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Incubation: Pre-incubate microsomes at 37°C for 5 mins.
-
Initiation: Add Test Compound (Final conc: 1
, <0.1% DMSO). Add NADPH solution to start the reaction. -
Sampling: At
min, remove 50 aliquots. -
Quenching: Immediately dispense into 150
cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Success Criteria:
-
Azetidine analog is considered superior if
is reduced by >50% compared to the Pyrrolidine analog while maintaining within 3-fold.
Visualization of Metabolic Pathways
The following diagram illustrates why the azetidine ring resists the metabolic fate common to pyrrolidines.
Figure 2: Mechanistic comparison of metabolic fates. Pyrrolidines are susceptible to CYP450-mediated alpha-hydroxylation leading to ring opening. Azetidines resist this pathway due to lower lipophilicity and unfavorable transition state energetics.
References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. Key Finding: Azetidine replacement of pyrrolidine improved potency by log-order.
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: Journal of Medicinal Chemistry (ACS). Key Finding: 3-substituted azetidine carbamates showed improved efficiency over larger rings.
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC). Key Finding: Detailed review of strain-release synthesis methods (ABB) to overcome azetidine formation challenges.
-
Azetidines: New Profile for an Old Ring. Source: Chemical Reviews / ACS. Key Finding: Comprehensive analysis of azetidine physicochemical properties compared to pyrrolidine.
Sources
Bridging the Gap: A Comparative Guide to Structure-Based Drug Design (SBDD) vs. Experimental Reality
Introduction: The Convergence of In Silico and In Vitro
Structure-Based Drug Design (SBDD) has evolved from a theoretical exercise into a primary driver of modern pharmaceutical pipelines. However, a critical "trust gap" remains. Computational predictions are hypotheses, not facts. This guide objectively compares SBDD performance metrics against their experimental "Gold Standard" counterparts, providing the data necessary to understand where computational predictions succeed, where they fail, and how to rigorously validate them.
The Core Conflict
-
SBDD (The Prediction): Rapidly screens millions of compounds using scoring functions to estimate binding free energy (
). -
Experimental Data (The Reality): Measures physical observables (
, , electron density) which are expensive and low-throughput but definitive.
Methodological Framework: Parallel Workflows
To understand the comparison, we must first visualize how computational and experimental workflows run in parallel before converging at the "Lead Optimization" stage.
Workflow Visualization
The following diagram illustrates the integration of computational prediction with experimental validation.
Figure 1: The convergence of computational SBDD (Blue) and experimental validation (Green) into the Lead Optimization phase (Red).
Critical Comparison I: Binding Affinity (The Scoring Problem)
The most contentious area in SBDD is the correlation between Docking Scores and Experimental Binding Affinity (
The Data Gap
Docking programs use scoring functions (force-field based, empirical, or knowledge-based) to approximate
Table 1: Correlation of SBDD Predictions vs. Experimental Reality Data based on CASF-2016 Benchmark and recent validation studies.
| Metric | SBDD Prediction (Scoring Function) | Experimental Reality (SPR / ITC) | Correlation (Pearson |
| Primary Output | Dimensionless Score (e.g., -9.5) | Dissociation Constant ( | 0.60 - 0.80 (Consensus Scoring) |
| Dynamic Range | Limited (often compressed) | High (pM to mM) | N/A |
| Entropy Handling | Poor (Rigid Receptor Assumption) | Full (Intrinsic to measurement) | Low Correlation |
| Water Mediation | Explicit waters often ignored | Fully solvated system | Moderate Correlation |
Expert Insight: Do not treat docking scores as absolute binding energies. A score of -9.0 is not necessarily better than -8.5. Instead, treat them as enrichment tools to separate active binders from non-binders.
Experimental Protocol: Validating Affinity with Surface Plasmon Resonance (SPR)
To validate a docking hit, SPR is the industry standard for determining kinetics (
-
Immobilization: Couple the target protein to a CM5 sensor chip using amine coupling (target level ~2000 RU).
-
Preparation: Dilute the predicted "hit" compound in running buffer (e.g., HBS-EP+) with <5% DMSO.
-
Injection: Inject a concentration series (e.g., 0.1
M to 100 M) over the surface at 30 L/min. -
Reference Subtraction: Subtract the signal from a reference flow cell (no protein) to remove bulk refractive index changes.
-
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.
-
Pass Criteria:
within 80-120% of theoretical max; < 10% of .
-
Critical Comparison II: Structural Fidelity (The Pose Problem)
Does the drug bind in the pocket exactly as the computer predicted? This is measured by the Root Mean Square Deviation (RMSD) between the predicted pose and the actual co-crystallized ligand.[1]
Performance Metrics
-
Success Threshold: RMSD < 2.0 Å is universally accepted as a successful prediction.
-
Failure Threshold: RMSD > 3.0 Å indicates a failed pose prediction.
Table 2: Pose Prediction Accuracy (Cross-Docking Benchmarks)
| Method | Top-Ranked Pose Accuracy (< 2.0 Å) | Notes |
| Rigid Receptor Docking | 50% - 70% | Fails when induced fit occurs. |
| Flexible Side-Chain Docking | 60% - 80% | Computationally expensive but more accurate. |
| Template-Based Docking | > 80% | Requires a similar ligand co-crystal structure. |
Visualization: The RMSD Feedback Loop
The following diagram explains how RMSD is used to validate and refine the docking algorithm.
Figure 2: The logic flow for structural validation using RMSD.
Critical Comparison III: Screening Efficiency (Hit Rates)
The ultimate ROI metric for SBDD is the Enrichment Factor (EF) —how much better is the virtual screen than a random physical screen?
Table 3: Hit Rate Comparison
| Screening Method | Typical Hit Rate | Throughput | Cost Per Compound |
| High-Throughput Screening (HTS) | 0.01% - 0.14% | 100k - 1M / day | |
| Standard Virtual Screening | 1% - 10% | 10M+ / day | $ (Low) |
| AI/ML-Enhanced Docking | 10% - 40% | 100M+ / day | $ (Low) |
Key Takeaway: SBDD does not replace HTS; it compresses the library. Instead of physically screening 1 million compounds to find 100 hits, SBDD allows you to screen the top 1,000 predicted compounds to find those same 100 hits.
References
-
Comparative Assessment of Scoring Functions (CASF-2016)
-
Docking vs. Experimental Affinity
- Title: Evaluation of Docking Performance: A Comparative Study of Docking and Scoring Functions.
- Source: Molecules (2019).
-
URL:[Link]
-
Virtual Screening Hit R
- Title: Hit Identification and Optimization in Virtual Screening: Practical Recommend
- Source: Frontiers in Chemistry (2018).
-
URL:[Link]
-
RMSD Benchmarking
- Title: Assessing the Performance of Molecular Docking Software.
- Source: PLOS ONE (2012).
-
URL:[Link]
-
SPR Valid
- Title: Surface Plasmon Resonance for the Characteriz
- Source: Current Protocols in Immunology.
-
URL:[Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Executive Summary & Chemical Context
Compound: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride CAS: (Specific CAS may vary by isomer/substitution, treat as generic azetidine-oxadiazole hybrid) Risk Profile: High Caution Required. This compound combines a strained azetidine ring (high potential energy/reactivity) with a 1,2,4-oxadiazole core (nitrogen-rich, potentially energetic upon thermal decomposition).[1][2][3][4][5][6][7][8][9][10] As a hydrochloride salt, it is likely hygroscopic and acidic in solution.
Disposal Directive:
-
Primary Method: High-temperature incineration (Waste Code: Incinerate Only ).
-
Strict Prohibition: NO drain disposal (sewer). NO mixing with strong oxidizers or strong bases (liberation of volatile free base).
Hazard Identification & Risk Assessment
Before initiating disposal, the operator must understand the why behind the safety protocols.
| Hazard Category | Specific Risk | Causality / Mechanism |
| Structural Strain | Ring Opening / Exotherm | The 4-membered azetidine ring is highly strained (~26 kcal/mol). Contact with strong nucleophiles or acids can trigger rapid ring-opening, releasing heat. |
| Energetic Potential | Thermal Decomposition | The 1,2,4-oxadiazole ring is stable at RT but can decompose violently at high temperatures, releasing nitrogen gas ( |
| Toxicity | Acute Toxicity / Irritant | Classified generally as H302 (Harmful if swallowed) , H315 (Skin Irritant) , and H319 (Eye Irritant) . Potential for respiratory sensitization. |
| Chemical State | Acidic / Hygroscopic | As an HCl salt , the solid attracts moisture. Aqueous solutions will be acidic (pH < 5), posing corrosion risks to metal containers. |
Pre-Disposal Validation (The Self-Validating System)
To ensure safety during the "Chain of Custody" from bench to incinerator, you must perform the following Self-Validating Checks . If any check fails, stop and remediate.
Protocol A: Solid Waste (Powder/Crystals)
-
Check 1: Hydration State. Is the powder clumping or deliquescing?
-
If YES: The HCl salt has absorbed moisture. Treat as Corrosive Solid .[11]
-
-
Check 2: Oxidizer Isolation. Verify no oxidizing agents (peroxides, nitrates) are present in the same waste stream.
-
Validation: Review the waste log.[12] Azetidines + Oxidizers = Potential Fire/Explosion.
-
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Check 1: pH Verification.
-
Target: pH 4–7.
-
Reason: High pH (>9) liberates the azetidine free base, which is more volatile and skin-permeable. Very low pH (<2) increases corrosion risk.
-
-
Check 2: Solvent Compatibility.
-
Rule: Ensure carrier solvent is compatible with incineration (e.g., DMSO, Methanol, DCM). Do not mix with hypergolic mixtures.
-
Step-by-Step Disposal Workflow
Phase 1: Segregation & Packaging
For Solid Waste (Preferred State)
-
Primary Containment: Place the solid substance into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Decontamination: Wipe the exterior of the bag with a damp tissue (water/methanol) to remove dust residues. Dispose of the wipe in the same bag.
-
Seal: Twist and tape the bag neck (Gooseneck seal).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) jar. Do not use metal cans due to HCl corrosion risk.
-
Bulking Agent: Fill void space with vermiculite or absorbent pads to prevent movement and absorb potential deliquescence.
For Liquid Waste
-
Container Selection: Use a dedicated amber glass or HDPE waste bottle.
-
Labeling: Mark clearly as "Organic Waste with Halogens" (due to HCl and potential ring halogens).
-
Venting: Use a vented cap if the solution contains reactive impurities that might off-gas.
Phase 2: Labeling & Documentation
Affix a hazardous waste label with the following specific data:
-
Chemical Name: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl[1][7]
-
Hazards: Irritant, Hygroscopic, Acidic.
-
Generator: [Lab/Researcher Name]
Phase 3: Final Handoff
Transfer to the facility's Hazardous Waste Storage Area (Satellite Accumulation Area). Ensure the container is stored in Secondary Containment (tray) separate from Oxidizers.
Visualized Decision Matrix (Workflow)
Caption: Operational decision tree for segregating and packaging azetidine-oxadiazole waste streams to ensure stability and compliance.
Emergency Contingencies
| Scenario | Immediate Action | Rationale |
| Spill (Solid) | Cover with dry lime or soda ash. Sweep gently (avoid dust). | Neutralizes acidity; prevents aerosolization of the irritant powder. |
| Spill (Liquid) | Absorb with vermiculite or clay. Do not use paper towels (combustible). | Paper + Oxidizing Azetidine salts can be a fire hazard. Inert clay is safer. |
| Skin Contact | Wash with soap and water for 15 mins. Do not use alcohol. | Alcohol may increase skin permeability of the azetidine ring. |
Regulatory & Compliance Context
-
RCRA Status: While not explicitly P-listed (Acute Hazardous), this compound falls under "Process Waste" and must be characterized. Due to the LD50 values of similar azetidines, it is treated as Toxic (T) and Irritant (Xi) .
-
EPA Waste Code: Likely D002 (Corrosive) if in acidic solution, or generic organic waste codes depending on the solvent.
-
Global Harmonized System (GHS): Complies with H302, H315, H319 handling standards.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
-
American Chemical Society (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Florida Department of Environmental Protection. List of Pharmaceuticals That Are Potentially Hazardous Wastes. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | C11H5Cl2N3O2S2 | CID 2104549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 7. chemical-label.com [chemical-label.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
